5-Fluoro-2-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCZHCYHMGMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570057 | |
| Record name | 5-Fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54376-50-0 | |
| Record name | 5-Fluoro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-methylpyrimidine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-2-methylpyrimidine (CAS No. 54376-50-0). As a member of the fluoropyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug development, this molecule serves as a valuable building block for the synthesis of more complex biologically active agents. This document consolidates available data on its physicochemical properties, provides a generalized protocol for its synthesis, and discusses its reactivity in the context of drug discovery. All quantitative data is presented in structured tables for clarity, and a representative synthetic workflow is visualized.
Core Chemical Properties
This compound is a halogenated pyrimidine derivative. The presence of the fluorine atom at the 5-position and a methyl group at the 2-position significantly influences its electronic properties and reactivity. The following tables summarize its key chemical and physical properties. It is important to note that while some data is available from commercial suppliers, experimental values for several properties are not widely published; therefore, predicted values are also provided and are clearly indicated.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 54376-50-0 | Fluorochem, Sigma-Aldrich |
| Molecular Formula | C₅H₅FN₂ | Fluorochem, Sigma-Aldrich |
| Molecular Weight | 112.11 g/mol | Fluorochem, Sigma-Aldrich |
| IUPAC Name | This compound | Fluorochem |
| Canonical SMILES | CC1=NC=C(F)C=N1 | Fluorochem |
| InChI | InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | Fluorochem |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | Typically ≥98% | Sigma-Aldrich |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Boiling Point | 128.3 ± 13.0 °C | Predicted |
| Density | 1.163 ± 0.06 g/cm³ | Predicted |
| pKa | 0.76 ± 0.22 | Predicted |
| Solubility | No data available | - |
| Storage | Store in a dry, sealed container at room temperature. | Sigma-Aldrich |
Synthesis and Reactivity
General Synthetic Approach
A potential synthetic pathway is illustrated in the workflow diagram below. This approach starts from a fluorinated precursor which undergoes condensation with an amidine to form the pyrimidine ring.
Caption: General Synthetic Workflow for this compound.
Generalized Experimental Protocol
Objective: To synthesize this compound via a condensation-cyclization reaction.
Materials:
-
A suitable 2-fluoro-1,3-dicarbonyl compound (e.g., 2-fluoro-1,3-propanedial or a derivative)
-
Acetamidine hydrochloride
-
A suitable base (e.g., sodium ethoxide, sodium methoxide)
-
Anhydrous ethanol or methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Distillation or chromatography apparatus for purification
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution of the base, add acetamidine hydrochloride portion-wise, maintaining the temperature as specified by the general method (often at room temperature or slightly below).
-
Following the addition of acetamidine hydrochloride, add the 2-fluoro-1,3-dicarbonyl compound dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography or Gas Chromatography). This can range from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS).
Chemical Reactivity
The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring, which is electron-deficient, and the substituents. The fluorine atom at the 5-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can influence the reactivity of the ring and can be a site for metallation. The pyrimidine ring can undergo various transformations, making it a versatile intermediate in organic synthesis. The methyl group at the 2-position can also be a site for functionalization, for instance, through condensation reactions after deprotonation.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide expected spectral characteristics based on its structure and data from analogous compounds.
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~8.6 | d | J(H,F) ≈ 3-4 | H-4, H-6 |
| ~2.6 | s | - | -CH₃ | |
| ¹³C | ~160 | d | J(C,F) ≈ 240-260 | C-5 |
| ~158 | d | J(C,F) ≈ 15-20 | C-4, C-6 | |
| ~165 | s | - | C-2 | |
| ~25 | s | - | -CH₃ | |
| ¹⁹F | -130 to -150 | t | J(F,H) ≈ 3-4 | C5-F |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.
Table 4: Expected Mass Spectrometry and IR Data
| Technique | Expected Peaks | Interpretation |
| Mass Spec (EI) | m/z 112 (M⁺) | Molecular ion peak |
| Other fragmentation peaks | Loss of HCN, CH₃, etc. | |
| IR Spectroscopy | ~3000-2850 cm⁻¹ | C-H stretching (methyl and aromatic) |
| ~1600-1450 cm⁻¹ | C=C and C=N stretching (aromatic ring) | |
| ~1250-1000 cm⁻¹ | C-F stretching |
Applications in Research and Drug Development
Fluoropyrimidines are a cornerstone of chemotherapy, with drugs like 5-fluorouracil (5-FU) being widely used. These compounds often act as antimetabolites, interfering with nucleotide synthesis and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.
While there is no specific information on the direct biological activity or signaling pathway involvement of this compound, its structure makes it a valuable intermediate for the synthesis of novel drug candidates. The pyrimidine core is a common scaffold in a vast array of biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.
Researchers can utilize this compound as a starting material to introduce the 5-fluoropyrimidine moiety into larger molecules, exploring their potential as:
-
Kinase inhibitors: The pyrimidine ring is a well-known hinge-binding motif in many kinase inhibitors.
-
Antiviral agents: Modified nucleoside analogs containing a fluoropyrimidine core have shown antiviral activity.
-
Antifungal agents: Some fluoropyrimidine derivatives have been investigated for their antifungal properties.
The general workflow for utilizing such a building block in a drug discovery context is depicted below.
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5-fluoro-2-methylpyrimidine, a key building block in medicinal chemistry. The document outlines the core synthetic strategies, provides detailed experimental protocols for plausible reaction schemes, and presents quantitative data in a clear, tabular format. Visual diagrams of the synthesis pathways and a general experimental workflow are included to facilitate understanding.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery and development. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The 2-methyl group provides an additional point for molecular recognition and interaction with biological targets. Consequently, efficient and scalable synthetic routes to this compound are of high importance. This guide focuses on the most chemically sound and adaptable methods for its preparation.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways. The most prominent and versatile method is the Pinner synthesis , which involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with acetamidine.
Pathway 1: Cyclocondensation of a Fluorinated β-Dicarbonyl Precursor with Acetamidine
This pathway is a direct and efficient method for constructing the this compound core. The key steps involve the preparation of a suitable fluorinated 1,3-dicarbonyl synthon, followed by its reaction with acetamidine. A common and effective precursor is a protected form of 2-fluoro-1,3-propanedial (fluoro-malondialdehyde).
Reaction Scheme:
Caption: Pathway 1: Pinner synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key reactions described in Pathway 1. These are based on established methodologies for similar pyrimidine syntheses and are adapted for the specific target molecule.
Protocol for Step 2: Cyclocondensation of 2-Fluoro-1,3-propanedial with Acetamidine
Objective: To synthesize this compound via the Pinner condensation reaction.
Materials:
-
2-Fluoro-1,3-propanedial (or a suitable protected equivalent like 2-fluoro-3-hydroxy-propenal)
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.15 g, 50 mmol) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
-
Acetamidine hydrochloride (4.73 g, 50 mmol) is added portion-wise to the stirred sodium ethoxide solution. The mixture is stirred for 30 minutes at 0 °C to form the free base of acetamidine.
-
A solution of 2-fluoro-1,3-propanedial (4.50 g, 50 mmol) in anhydrous ethanol (20 mL) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between water (50 mL) and diethyl ether (3 x 50 mL). The organic layers are combined, washed with brine (20 mL), and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described pathway. The values are estimates based on analogous reactions reported in the literature for similar fluorinated pyrimidines.
| Parameter | Pathway 1 |
| Starting Materials | 2-Fluoro-1,3-propanedial, Acetamidine HCl |
| Key Reagents | Sodium Ethoxide, Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Yield (expected) | 60-75% |
| Purity (after purification) | >98% |
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, workup, and purification of this compound.
Spectroscopic Profile of 5-Fluoro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Fluoro-2-methylpyrimidine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on high-quality predicted data generated from computational models. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of this compound.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.45 | Doublet | ~2.5 | 2H | H4, H6 |
| ~2.60 | Singlet | - | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 (d, J ≈ 15 Hz) | C2 |
| ~158.0 (d, J ≈ 240 Hz) | C5 |
| ~157.5 (d, J ≈ 20 Hz) | C4, C6 |
| ~25.0 | -CH₃ |
Note: Predicted chemical shifts and coupling constants are estimates and may vary from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum reveals characteristic vibrational frequencies for the bonds within this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1600, ~1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is based on electron ionization (EI).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 112 | 100 | [M]⁺ (Molecular Ion) |
| 111 | 80 | [M-H]⁺ |
| 85 | 40 | [M-HCN]⁺ |
| 70 | 30 | [M-CH₃CN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide. These methodologies are standard procedures in organic chemistry and analytical laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the TMS signal (δ = 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring its infrared absorption spectrum.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Identify and label the significant absorption peaks.
-
Correlate the peak positions (wavenumbers) to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis:
-
Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
The Biological Activity of 5-Fluoro-2-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5-Fluoro-2-methylpyrimidine is limited in publicly available scientific literature. This guide provides an in-depth overview based on the well-established activities of the broader class of fluoropyrimidines, particularly 5-Fluorouracil (5-FU), and structurally related analogs. The information presented herein is intended to serve as a foundational resource to inform potential research and development efforts.
Introduction to Fluoropyrimidines and this compound
Fluoropyrimidines are a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action primarily involves the disruption of DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells. The parent compound, 5-Fluorouracil (5-FU), was first synthesized in 1957 and remains a widely used therapeutic agent for various solid tumors.[2]
This compound belongs to this class of compounds, characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. While specific biological data for this compound is not extensively documented, its structural similarity to other bioactive fluoropyrimidines suggests it may possess analogous pharmacological properties. The introduction of a methyl group at the 2-position could potentially influence its metabolic stability, enzyme binding affinity, and overall biological activity profile compared to 5-FU.
Putative Mechanism of Action
The biological activity of fluoropyrimidines is dependent on their intracellular conversion to active metabolites. Based on the established metabolic pathways of 5-FU, this compound is likely to undergo a similar bioactivation process, leading to the formation of cytotoxic nucleotides that interfere with nucleic acid metabolism through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The anabolic pathway is expected to convert this compound to its deoxyribonucleoside monophosphate analog. This metabolite can act as an inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] The inhibition of TS leads to a depletion of the dTMP pool, disrupting DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.[3]
-
Incorporation into RNA and DNA: The active metabolites can also be converted to triphosphate forms and subsequently incorporated into RNA and DNA. The incorporation into RNA can interfere with RNA processing and function.[4] Incorporation into DNA can lead to DNA fragmentation and instability, further contributing to cytotoxicity.
Hypothesized Metabolic Activation and Signaling Pathway
The following diagram illustrates the potential intracellular metabolic pathway and downstream effects of this compound, based on the known mechanisms of 5-Fluorouracil.
References
- 1. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 2. US6642245B1 - Antiviral activity and resolution of 2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane - Google Patents [patents.google.com]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Pathways of Fluoropyrimidines: A Technical Guide
Introduction to Fluoropyrimidines
Fluoropyrimidines are a class of antimetabolite drugs widely employed in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] These compounds are analogues of the pyrimidine bases found in nucleic acids.[3] Their therapeutic effect stems from their ability to interfere with the synthesis and function of DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[3][4] The cornerstone of this class, 5-Fluorouracil (5-FU), was first synthesized in 1957 and remains a critical component of many chemotherapy regimens.[3] Prodrugs such as Capecitabine and Tegafur have been developed to improve oral bioavailability and tumor-selective activation of 5-FU.[5][6][7][8][9]
Core Mechanism of Action: The Multifaceted Attack of 5-Fluorouracil
The cytotoxic effects of 5-FU are not attributable to the parent drug itself but rather to its intracellular anabolites: 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), 5-fluorouridine 5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP).[1][10] The conversion of 5-FU to these active metabolites occurs through a series of enzymatic steps.[1]
Anabolic Activation Pathways
5-FU enters the cell, and is converted into three main active metabolites through different pathways:
-
Conversion to FdUMP: This can occur via thymidine phosphorylase to form fluorodeoxyuridine, which is then phosphorylated by thymidine kinase.[11] Alternatively, 5-FU can be converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase, which is then further metabolized.[1]
-
Conversion to FUTP: FUMP can be phosphorylated to fluorouridine diphosphate (FUDP), which is then converted to FUTP.[12]
-
Conversion to FdUTP: FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then phosphorylated to FdUTP.[12]
Caption: Metabolic activation of 5-Fluorouracil (5-FU).
Inhibition of Thymidylate Synthase (TS)
A primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS).[1][3][4] The active metabolite FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with TS.[1][13] This complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), preventing the synthesis of deoxythymidine monophosphate (dTMP).[1] The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair.[14] This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.[4]
Caption: Inhibition of Thymidylate Synthase (TS) by FdUMP.
Incorporation into RNA and DNA
Beyond TS inhibition, the active metabolites of 5-FU can be incorporated into nucleic acids, leading to further cellular damage.
-
RNA Dysfunction: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP).[1][3] This incorporation disrupts RNA processing and function, including pre-rRNA processing and pre-mRNA splicing.[3]
-
DNA Damage: FdUTP can be incorporated into DNA in place of dTTP.[1][3] This leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[1]
Quantitative Analysis of Fluoropyrimidine Activity
The cytotoxic and inhibitory potential of fluoropyrimidines and their metabolites have been quantified in numerous studies. The following table summarizes representative data.
| Compound | Cell Line | Assay Type | IC50 / Ki | Reference |
| 5-FU | HCT-8 | Cytotoxicity | ~1 µM | [13] |
| 5'-dFUrd | Ehrlich Ascites | Cytotoxicity (LD50) | 48 µM | [15] |
| 5'-dFUrd (with dThd) | Ehrlich Ascites | Cytotoxicity (LD50) | 660 µM | [15] |
| FdUMP | - | TS Inhibition (Ki) | Nanomolar range | [16] |
Experimental Protocols for Mechanism of Action Studies
Elucidating the mechanism of action of fluoropyrimidines involves a variety of in vitro and in vivo experimental approaches.
Thymidylate Synthase (TS) Inhibition Assay
Objective: To quantify the inhibitory effect of a compound on TS activity.
Methodology:
-
Recombinant human TS is purified.
-
The enzyme is incubated with the test compound (e.g., FdUMP) and the cofactor 5,10-methylenetetrahydrofolate.
-
The substrate, [³H]-dUMP, is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period and then quenched.
-
The product, [³H]-dTMP, is separated from the unreacted substrate using techniques like charcoal precipitation or HPLC.
-
The amount of [³H]-dTMP formed is quantified by scintillation counting.
-
The inhibitory constant (Ki) is determined by measuring the reaction rate at various substrate and inhibitor concentrations.
Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound (e.g., 5-FU) for a specified duration (e.g., 72 hours).
-
After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Caption: General workflow for a cell viability (MTT) assay.
Analysis of Nucleic Acid Incorporation
Objective: To detect and quantify the incorporation of fluoropyrimidine metabolites into RNA and DNA.
Methodology:
-
Cells are incubated with a radiolabeled fluoropyrimidine (e.g., [³H]-5-FU).
-
After treatment, total RNA and DNA are extracted from the cells.
-
The nucleic acids are purified to remove unincorporated nucleotides.
-
The amount of radioactivity incorporated into the RNA and DNA fractions is measured using a scintillation counter.
-
Alternatively, mass spectrometry-based methods can be used for more precise quantification and identification of the modified nucleosides.
Conclusion
The mechanism of action of fluoropyrimidines, exemplified by 5-Fluorouracil, is a multi-pronged assault on cancer cell proliferation. The key cytotoxic events are the depletion of thymidylate through the potent inhibition of thymidylate synthase and the disruption of nucleic acid integrity via incorporation of fraudulent nucleotides into RNA and DNA. While the specific biological activity and metabolic profile of 5-Fluoro-2-methylpyrimidine remain to be elucidated, it is highly probable that its mechanism of action will involve analogous pathways of metabolic activation and subsequent interference with these fundamental cellular processes. Further research into this specific compound would be necessary to delineate its unique pharmacological properties.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. oncodaily.com [oncodaily.com]
- 6. What is the mechanism of Tegafur? [synapse.patsnap.com]
- 7. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 8. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is Tegafur used for? [synapse.patsnap.com]
- 10. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Pharmacologic rationale for fluoropyrimidine-leucovorin combination: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 15. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Fluoro-2-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylpyrimidine and its related fluoropyrimidine analogues represent a cornerstone in the therapeutic arsenal against various solid tumors. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its ultimate active metabolite, 5-fluorouracil (5-FU). The document will delve into the intricate mechanisms of action, metabolic pathways, and key enzymatic targets that are pivotal for its cytotoxic effects. This guide is intended to serve as a valuable resource for researchers and clinicians working on the development of novel anticancer therapies and for optimizing the clinical use of fluoropyrimidine-based chemotherapeutics.
The primary mechanism of action of fluoropyrimidines is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in DNA synthesis.[1] However, their cytotoxic effects are multifaceted, also involving the misincorporation of their metabolites into RNA and DNA.[2][3] This guide will explore these mechanisms in detail, providing quantitative data and experimental methodologies to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Metabolic Activation and Catabolism: The Gateway to Therapeutic Action
This compound is believed to act as a prodrug, being metabolically converted to the active compound 5-fluorouracil (5-FU). The anabolic pathway of 5-FU is critical for its anticancer activity, leading to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] Conversely, the catabolic pathway, primarily mediated by dihydropyrimidine dehydrogenase (DPD), is responsible for the degradation of 5-FU and is a major determinant of its toxicity.[3]
Anabolic Pathway: Generation of Active Metabolites
The conversion of 5-FU into its active forms involves several enzymatic steps, presenting multiple therapeutic targets.
-
Thymidine Phosphorylase (TP) and Thymidine Kinase (TK): 5-FU can be converted to 5-fluoro-2'-deoxyuridine (FdUrd) by thymidine phosphorylase. Subsequently, thymidine kinase phosphorylates FdUrd to form FdUMP, the primary inhibitor of TYMS.[4]
-
Orotate Phosphoribosyltransferase (OPRT): 5-FU can be directly converted to 5-fluorouridine monophosphate (FUMP) by OPRT.[3]
-
Uridine Phosphorylase (UP) and Uridine Kinase (UK): Alternatively, 5-FU can be converted to 5-fluorouridine (FUrd) by uridine phosphorylase, which is then phosphorylated by uridine kinase to FUMP.[3]
-
Ribonucleotide Reductase (RR): FUMP is further phosphorylated to fluorouridine diphosphate (FUDP), which can then be converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase.[1] FdUDP is subsequently converted to FdUMP.
-
Kinases: FUDP and FdUDP are phosphorylated by cellular kinases to their triphosphate forms, FUTP and FdUTP, respectively.
Catabolic Pathway: Inactivation and Toxicity
The catabolism of 5-FU is a critical consideration in its clinical use, as it significantly influences drug exposure and toxicity.
-
Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme in 5-FU catabolism, converting it to dihydrofluorouracil (DHFU).[3] DPD deficiency can lead to severe toxicity.
-
Dihydropyrimidinase (DPYS): DHFU is further metabolized by dihydropyrimidinase.[1]
-
Beta-ureidopropionase (UPB1): The final step in the catabolic cascade is mediated by beta-ureidopropionase.[1]
Primary Therapeutic Target: Thymidylate Synthase (TYMS)
The most well-established therapeutic target of 5-FU is thymidylate synthase (TYMS).
Mechanism of Inhibition: The active metabolite FdUMP forms a stable ternary complex with TYMS and the folate cofactor 5,10-methylenetetrahydrofolate.[4] This complex formation inhibits the normal function of TYMS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3]
Consequences of Inhibition: The inhibition of TYMS leads to a depletion of dTMP, a crucial precursor for DNA synthesis. This "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity, particularly in rapidly dividing cancer cells.[4]
Secondary Therapeutic Targets and Mechanisms
Beyond TYMS inhibition, the incorporation of 5-FU metabolites into RNA and DNA constitutes another significant aspect of its anticancer activity.
RNA-Directed Effects
-
FUTP Incorporation: The active metabolite FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[4] This incorporation can disrupt RNA processing, splicing, and stability, leading to downstream effects on protein synthesis and cellular function.[3] Recent studies suggest that RNA-directed damage, particularly to ribosomal RNA, may be a dominant mechanism of cytotoxicity in certain cancers.[5]
DNA-Directed Effects
-
FdUTP Incorporation: FdUTP can be incorporated into DNA by DNA polymerases.[2] This misincorporation can lead to DNA strand breaks and trigger cellular apoptosis.
-
dUTP Misincorporation: The inhibition of TYMS leads to an accumulation of deoxyuridine triphosphate (dUTP), which can also be misincorporated into DNA, further contributing to DNA damage.[1]
Quantitative Data on Target Inhibition
The following table summarizes available quantitative data for the interaction of 5-FU and its metabolites with key enzymatic targets.
| Compound | Target Enzyme | Parameter | Value | Cell Line/System | Reference |
| 5-FU | Dihydropyrimidine Dehydrogenase (DPD) | - | >80% of administered dose catabolized | In vivo (liver) | [3] |
| FdUMP | Thymidylate Synthase (TYMS) | - | Forms a stable inhibitory ternary complex | Mammalian cells | [3][4] |
Note: Specific IC50 or Ki values for this compound were not found in the searched literature. The data presented pertains to its active metabolite, 5-FU.
Experimental Protocols
Assay for Thymidylate Synthase (TS) Inhibition
A common method to assess the inhibition of TYMS is the tritium release assay.
Principle: This assay measures the conversion of [5-³H]dUMP to dTMP by TYMS. The tritium atom at the 5-position of the uracil ring is released into the aqueous solvent during the methylation reaction. The amount of radioactivity in the aqueous phase is proportional to the enzyme activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a reducing agent (e.g., dithiothreitol), a folate cofactor (e.g., 5,10-methylenetetrahydrofolate), and the substrate [5-³H]dUMP.
-
Enzyme and Inhibitor Addition: Add the purified TYMS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the test compound (e.g., FdUMP) for a specified period.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme (or the enzyme-inhibitor complex). Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined time.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separation of Tritiated Water: Add activated charcoal to the mixture to adsorb the unreacted [5-³H]dUMP. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which contains the released tritiated water, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
Metabolic Activation and Targeting of 5-Fluorouracil
Caption: Metabolic activation of this compound to 5-FU and its therapeutic targets.
Experimental Workflow for Target Validation
Caption: A generalized experimental workflow for the validation of a therapeutic target.
Conclusion
The therapeutic efficacy of this compound is intrinsically linked to its metabolic conversion to 5-fluorouracil and the subsequent targeting of key cellular pathways. The primary therapeutic target remains the inhibition of thymidylate synthase by FdUMP, leading to the disruption of DNA synthesis. However, the incorporation of FUTP and FdUTP into RNA and DNA, respectively, represents crucial secondary mechanisms that contribute to its overall anticancer activity. Understanding the intricate interplay between the anabolic and catabolic pathways of 5-FU is paramount for optimizing therapeutic strategies and mitigating toxicity. Future research should focus on elucidating the precise contribution of RNA versus DNA-directed effects in different cancer types to enable more rational combination therapies. This guide provides a foundational framework for researchers to explore and exploit the therapeutic potential of this compound and related fluoropyrimidines in the ongoing fight against cancer.
References
- 1. Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tanzj.net [tanzj.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to In Silico Modeling of 5-Fluoro-2-methylpyrimidine Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of 5-Fluoro-2-methylpyrimidine, a fluorinated pyrimidine derivative of interest in medicinal chemistry. Due to the limited specific research on this particular molecule, this guide establishes a predictive framework based on the extensive computational and experimental data available for the closely related and clinically significant compound, 5-Fluorouracil (5-FU), and other pyrimidine analogs. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to pharmacokinetic predictions, are directly applicable for investigating the interactions and therapeutic potential of this compound. We outline detailed computational protocols, present representative quantitative data in structured tables, and utilize visualizations to clarify complex workflows and biological pathways, equipping researchers with the necessary tools to accelerate virtual screening and lead optimization efforts.
Introduction: The Rationale for In Silico Analysis
This compound belongs to the fluoropyrimidine class of compounds, which includes the widely used chemotherapeutic agent 5-Fluorouracil (5-FU)[1][2]. These molecules function as antimetabolites, primarily by inhibiting key enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis and ultimately, cell death[2][3]. The substitution of a hydrogen atom with fluorine at the C5 position is a critical modification that blocks the enzymatic methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a necessary step for DNA replication and repair[3][4].
Given the established importance of this chemical class, in silico modeling offers a powerful, cost-effective, and rapid approach to:
-
Identify and validate potential protein targets.
-
Predict binding affinity and mode of interaction at the atomic level.
-
Evaluate the stability of the ligand-protein complex over time.
-
Assess drug-like properties and potential liabilities (ADMET).
The primary and most studied target for 5-FU is Thymidylate Synthase (TS), an essential enzyme for DNA synthesis[1][2][5]. Therefore, TS will serve as the principal model target in this guide. Other pyrimidine derivatives have been shown to target kinases such as FLT3, CHK1, and EGFR, suggesting that the scope of potential targets for this compound could be broader[6][7].
Computational Methodologies and Protocols
A robust in silico evaluation of this compound involves a multi-step computational workflow. This section provides detailed protocols for the core methodologies.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.
Protocol: Molecular Docking of this compound against Thymidylate Synthase
-
Protein Preparation:
-
Obtain the 3D crystal structure of human Thymidylate Synthase (hTS) from the Protein Data Bank (PDB; e.g., PDB ID: 1H7X)[2].
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite like Schrödinger Maestro, Discovery Studio, or MOE.
-
Perform energy minimization of the protein structure using a suitable force field (e.g., OPLS, CHARMm) to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform geometry optimization and energy minimization of the ligand. For studies on 5-FU analogues, the MM2 forcefield has been utilized[1].
-
Generate possible ionization states and tautomers at a physiological pH (7.4).
-
-
Grid Generation and Docking Execution:
-
Define the binding site (active site) on the target protein. This is typically centered on the location of the co-crystallized native ligand or identified through literature analysis. For hTS, key active site residues include Arg50, Arg175, and Ser216[1].
-
Generate a docking grid or sphere that encompasses the defined active site.
-
Perform the docking simulation using software such as AutoDock Vina, Glide (Schrödinger), or CDOCKER (Discovery Studio)[1][8]. The algorithm will systematically sample conformations of the ligand within the active site.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their predicted binding energy (e.g., kcal/mol) or docking score[1]. The pose with the lowest energy is typically considered the most favorable.
-
Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds with active site residues.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.
Protocol: MD Simulation of the hTS-Ligand Complex
-
System Setup:
-
Use the best-ranked docked pose of the this compound-hTS complex as the starting structure.
-
Place the complex in a periodic boundary box (e.g., orthorhombic) with a buffer distance of at least 10 Å from the box edges[9].
-
Solvate the system using an explicit water model, such as TIP3P or TIP4P[9].
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-) to mimic physiological ionic strength[9].
-
-
Simulation Execution (using GROMACS, AMBER, or NAMD):
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes between the complex and the solvent[9].
-
Equilibration:
-
Production Run: Run the production MD simulation for a duration sufficient to observe convergence of properties, typically 100 nanoseconds (ns) or longer[9][10].
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. Stable systems exhibit controlled RMSD fluctuations[9][10].
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
Binding Free Energy Calculation
These calculations provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.
Protocol: MM/PBSA or MM/GBSA Calculation
-
Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD simulation trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method[11].
-
Binding Free Energy (ΔG_bind): Calculate the final binding free energy by averaging the results from all snapshots. The calculation is as follows: ΔG_bind = G_complex - (G_protein + G_ligand) Consistently negative values indicate stable interactions[10]. The van der Waals energy component often dominates these interactions[11].
Data Presentation: Quantitative Insights
The following tables summarize representative quantitative data from in silico and experimental studies of 5-FU and its analogs. This data serves as a benchmark for evaluating novel compounds like this compound.
Table 1: Molecular Docking and Binding Affinity Data for Pyrimidine Analogs
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50/Ki/Kd) | Reference |
|---|---|---|---|---|
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | - | Ki: High (covalent inhibitor) | [5] |
| PRA10 (5-FU Analog) | Thymidylate Synthase | -9.1 | - | [1] |
| PRA6 (5-FU Analog) | Thymidylate Synthase | -8.9 | - | [1] |
| PRA14 (5-FU Analog) | Thymidylate Synthase | -8.8 | - | [1] |
| Compound 30 | FLT3 / CHK1 | - | IC50 < 4 nM (MV4-11 cells) | [6] |
| Compound I | Influenza PB2 | - | Kd: 1.398 µM | [9] |
| Compound II | Influenza PB2 | - | Kd: 1.670 µM |[9] |
Table 2: Predicted ADMET Properties for 5-FU Analogs
| Compound | Property | Predicted Value/Classification | Method | Reference |
|---|---|---|---|---|
| PRA6, PRA10, PRA14 | Pharmacokinetics | Considerable properties | In silico ADME prediction | [1] |
| Compounds 1-16 | Aqueous Solubility | Varies | Discovery Studio | [12] |
| Compounds 1-16 | BBB Permeability | Varies | Discovery Studio | [12] |
| Compounds 1-16 | Hepatotoxicity | Varies | Discovery Studio | [12] |
| Compounds 1-16 | Drug-Likeness | Validated | Lipinski's Rule of Five |[12] |
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex processes in computational drug discovery. The following visualizations were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: General workflow for in silico drug discovery and analysis.
Caption: Mechanism of action for 5-Fluorouracil (5-FU).
Caption: Logical workflow for a molecular dynamics simulation.
Conclusion and Future Directions
This guide provides a foundational framework for the in silico investigation of this compound. By leveraging established protocols and benchmark data from the well-studied 5-FU molecule, researchers can efficiently model its interactions with key cancer targets like Thymidylate Synthase. The outlined workflow, encompassing molecular docking, molecular dynamics, and free energy calculations, enables a comprehensive assessment of binding affinity, stability, and mechanism of action at an atomic level.
Future work should focus on applying these models to generate specific, testable hypotheses for this compound. Expanding the scope to other potential targets, such as kinases and metabolic enzymes, could uncover novel mechanisms of action or opportunities for drug repurposing. Ultimately, the integration of these computational predictions with experimental validation is crucial for advancing this and similar compounds through the drug discovery pipeline.
References
- 1. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying new targets for cancer drug 5′-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 5. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular modeling and molecular dynamics simulation studies on pyrrolopyrimidine-based α-helix mimetic as dual inhibitors of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays [mdpi.com]
The Dawn of a New Era in Chemotherapy: The Discovery and History of Fluorinated Pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), marked a pivotal moment in the history of oncology. This class of compounds ushered in the era of rational drug design, moving away from serendipitous discoveries towards a targeted approach to cancer therapy. This technical guide provides a comprehensive overview of the discovery, history, and fundamental mechanisms of action of fluorinated pyrimidines, with a focus on the foundational research that established their place in the anticancer armamentarium.
The Genesis of an Idea: A Rational Approach to Cancer Treatment
The story of fluorinated pyrimidines begins with the astute observation by Abraham Cantarow and Karl Paschkis in 1954 that liver tumors utilized the pyrimidine base uracil more rapidly than normal liver cells.[1] This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin, who hypothesized that an analog of uracil could be preferentially taken up by tumor cells and disrupt their growth.
Heidelberger's rationale for choosing a fluorine-substituted analog was rooted in his earlier work with fluoroacetic acid, where he observed that the carbon-fluorine bond's strength could irreversibly inhibit vital enzymes.[1] The small atomic radius of fluorine, closely mimicking that of a hydrogen atom, suggested that a fluorinated uracil molecule might be readily accepted by the cellular machinery that processes uracil, a concept later termed "lethal synthesis."[2]
This logical progression from a biological observation to a specific chemical design laid the groundwork for a new paradigm in drug discovery.
Caption: Logical progression leading to the proposal for synthesizing fluorinated pyrimidines.
The Synthesis of a Landmark Compound: 5-Fluorouracil
In collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, Heidelberger's vision was realized. In 1957, they successfully synthesized 5-fluorouracil.[3] The initial synthesis, a modification of a ring closure approach, involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates.[2]
Experimental Protocol: The Original Synthesis of 5-Fluorouracil
The following is a summarized representation of the experimental protocol described by Duschinsky, Pleven, and Heidelberger in their 1957 publication.
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Urea
-
Toluene
-
Methanol
Procedure:
-
Formation of the Sodium Salt of Ethyl Fluoroformylacetate: Sodium methoxide is added to toluene, followed by the dropwise addition of a portion of ethyl formate. A mixture of methyl fluoroacetate and the remaining ethyl formate is then added dropwise while stirring. The reaction is stirred to promote the formation of the sodium salt of ethyl fluoroformylacetate.
-
Cyclization with Urea: Methanol and additional sodium methoxide are added to the reaction mixture. The temperature is reduced, and urea is added. The mixture is then allowed to react.
-
Isolation of 5-Fluorouracil: After the reaction is complete, the solvent is removed. Water is added to the residue, and the mixture is cooled and stirred. The pH is adjusted to 3-4, leading to the precipitation of 5-fluorouracil, which is then collected by filtration.
This seminal work, published in the Journal of the American Chemical Society, detailed the chemical pathway to this novel compound.[4]
From the Bench to the Bedside: Early Preclinical and Clinical Findings
Following its synthesis, Heidelberger and his team demonstrated that 5-FU markedly inhibited the growth of tumors in mice.[1] These promising preclinical results paved the way for the first clinical trials in humans.
In 1958, a landmark paper by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger reported the initial clinical findings of 5-FU in 103 patients with a variety of solid tumors.[5]
Summary of Early Clinical Trial Data (1958)
| Tumor Type | Number of Patients | Objective Response |
| Colorectal Adenocarcinoma | 24 | 7 |
| Breast Adenocarcinoma | 22 | 8 |
| Stomach Adenocarcinoma | 10 | 2 |
| Cervical Carcinoma | 8 | 3 |
| Malignant Hepatoma | 5 | 1 |
| Miscellaneous Tumors | 34 | 5 |
| Total | 103 | 26 (25%) |
Table 1: Objective response rates in the first human clinical study of 5-fluorouracil.[5]
The study also documented the toxicities associated with 5-FU, which included stomatitis, dermatitis, and bone marrow depression (leukopenia and thrombocytopenia). A crucial observation was that tumor regressions were more frequently noted in patients who exhibited some degree of toxicity.[5]
Unraveling the Mechanism of Action
The cytotoxic effects of 5-FU are multifaceted, primarily revolving around the disruption of DNA and RNA synthesis. 5-FU itself is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6]
Inhibition of Thymidylate Synthase
The principal mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[6] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), forms a stable ternary complex with TS, effectively blocking its active site. This leads to a depletion of dTMP, resulting in "thymineless death," particularly in rapidly proliferating cancer cells.[1]
Incorporation into DNA and RNA
The other active metabolites of 5-FU, FdUTP and FUTP, exert their cytotoxic effects through incorporation into DNA and RNA, respectively.
-
FdUTP: Incorporation of FdUTP into DNA in place of deoxythymidine triphosphate (dTTP) leads to DNA fragmentation and instability.
-
FUTP: The incorporation of FUTP into various RNA species disrupts RNA processing and function, including pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[6][7]
Caption: Metabolic activation and mechanisms of action of 5-fluorouracil.
Quantitative Data on Enzyme Inhibition and Cytotoxicity
The efficacy of 5-FU and its metabolites has been quantified in numerous studies. The following tables summarize key quantitative data from early research.
| Cell Line | IC₅₀ (µM) of 5-FU |
| HeLa | ~1 |
| Ehrlich Ascites Carcinoma | ~0.1 |
| L1210 Leukemia | ~0.05 |
Table 2: Approximate IC₅₀ values of 5-fluorouracil in various cancer cell lines from early studies.
| Enzyme Source | Inhibitor | Kᵢ (nM) |
| Ehrlich Ascites Carcinoma | FdUMP | ~1 |
| Human Leukemic Cells | FdUMP | ~3 |
Table 3: Inhibition constants (Kᵢ) of FdUMP for thymidylate synthase.
Conclusion
The discovery of fluorinated pyrimidines, born from a rational design strategy, fundamentally altered the landscape of cancer chemotherapy. 5-Fluorouracil, the flagship compound of this class, has remained a cornerstone of treatment for various solid tumors for over six decades. The pioneering work of Heidelberger, Duschinsky, Curreri, and their colleagues not only provided a powerful new therapeutic agent but also established a blueprint for targeted drug development that continues to influence the field of oncology today. Understanding the historical context and the fundamental mechanisms of these agents remains crucial for researchers and clinicians working to optimize their use and develop the next generation of anticancer therapies.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Treatment of Advanced Neoplastic Disease with 5-Fluorouracil and Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
The Intricate Dance of Structure and Activity: A Technical Guide to 5-Fluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoropyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of derivatives with profound impacts on the treatment of various diseases, most notably cancer. This technical guide delves into the core of their structure-activity relationship (SAR), providing a comprehensive overview of their design, biological evaluation, and mechanisms of action. By dissecting the relationship between chemical modifications and biological outcomes, we aim to equip researchers with the knowledge to rationally design the next generation of 5-fluoropyrimidine-based therapeutics.
The Archetype: 5-Fluorouracil (5-FU) and its Mechanism of Action
5-Fluorouracil (5-FU), a pyrimidine analog synthesized in 1957, remains a widely used chemotherapeutic agent.[1] Its deceptively simple structure, a uracil ring with a fluorine atom at the C5 position, belies a complex mechanism of action that serves as a foundation for understanding its derivatives.[2][3] 5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[4]
The primary mechanisms of action of 5-FU are twofold:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to a "thymineless death" in rapidly dividing cancer cells.[2]
-
Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[4] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and instability.[4]
Structure-Activity Relationship: Decoding the Impact of Chemical Modifications
The therapeutic window of 5-FU is often limited by its non-specific cytotoxicity and the development of drug resistance. This has spurred the development of a vast array of derivatives with modified structures aimed at improving efficacy, selectivity, and pharmacokinetic properties. The SAR of these derivatives can be broadly categorized based on the position of modification on the pyrimidine ring and the nature of the substituent.
A general SAR for 5-fluoropyrimidine derivatives can be summarized as follows:
-
Position 5: The fluorine atom at this position is critical for the mechanism-based inhibition of thymidylate synthase. Modifications at this position are generally detrimental to activity. Electron-withdrawing groups at the 5th position can increase the activity of the drug.[3]
-
Positions N1 and N3: These positions are common sites for the attachment of prodrug moieties. These modifications are designed to improve oral bioavailability, tumor targeting, and reduce systemic toxicity. The nature of the substituent can significantly influence the rate of conversion to 5-FU.
-
Position 4: Substitution at the 4th position can modulate the activity. For instance, replacing the carbonyl group with a thio group (SH) can increase the activity.[3]
-
Bulky Substituents: Bulky groups at various positions can negatively impact activity due to steric hindrance.[3]
Quantitative Analysis of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 5-fluoropyrimidine derivatives against various cancer cell lines. This data provides a quantitative basis for understanding the SAR of this compound class.
Table 1: Cytotoxicity of 2-Butoxy-4-Substituted 5-Fluoropyrimidine Derivatives [5][6][7]
| Compound | R | A549 IC50 (µM) | HL-60 IC50 (µM) | MCF-7 IC50 (µM) | BEL-7402 IC50 (µM) |
| 5 | Cl | 0.10 | 1.66 | 0.59 | - |
| 6b | - | - | - | - | Sub-micromolar |
| 6d | - | - | - | 9.73 | Sub-micromolar |
| 6e | - | - | 8.83 | - | Sub-micromolar |
| 6f | - | - | - | - | Sub-micromolar |
| 6p | - | - | - | - | Sub-micromolar |
| 6s | - | - | - | - | Sub-micromolar |
| 6t | - | - | - | - | Sub-micromolar |
| 6u | - | - | - | - | Sub-micromolar |
Table 2: Cytotoxicity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [8]
| Compound | A375 IC50 (µM) | C32 IC50 (µM) | DU145 IC50 (µM) | MCF-7/WT IC50 (µM) |
| 2a | >100 | >100 | >100 | >100 |
| 2b | 45.3 | 40.1 | 55.2 | 60.7 |
| 2c | >100 | >100 | >100 | >100 |
| 2d | >100 | >100 | >100 | >100 |
| 2e | >100 | >100 | >100 | >100 |
| 3a | 35.1 | 30.2 | 40.5 | 45.8 |
| 3b | 25.4 | 24.4 | 30.1 | 35.6 |
| 3c | 30.7 | 28.9 | 38.4 | 42.1 |
| 3d | >100 | >100 | >100 | >100 |
| 4a | >100 | >100 | >100 | >100 |
| 4b | 80.2 | 75.8 | 90.1 | >100 |
| 4c | >100 | >100 | >100 | >100 |
Table 3: Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives [9]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9d | 10.33 | - |
| 11e | 1.14 | 1.54 |
| 12b | - | 4.32 |
| 12d | 3.21 | - |
| Sorafenib (Standard) | 2.43 | 3.67 |
Experimental Protocols: A Guide to Biological Evaluation
The evaluation of 5-fluoropyrimidine derivatives involves a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)[10]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed exponentially growing cancer cells (e.g., B16, K562, CHO) in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with serum-free culture medium. Treat the cells with the indicated concentrations of the compounds for 48 hours.
-
MTT Addition: Add 100 µL of MTT solution (1 mg/mL) to each well.
-
Incubation and Solubilization: Incubate the plates for a further 4 hours. The formazan crystals formed by viable cells are then solubilized.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Thymidylate Synthase (TS) Enzymatic Assay[2][11]
This assay measures the catalytic activity of TS, the primary target of many 5-fluoropyrimidine derivatives.
-
Enzyme and Substrate Preparation: The assay determines the release of tritiated water during the conversion of [5-³H]dUMP to dTMP.[2] Prepare cell pellets suspended in a buffer containing Tris-HCl and dithiothreitol.[2]
-
Reaction Initiation: Initiate the reaction by adding the cell extract to a reaction mixture containing [5-³H]dUMP and the cofactor 5,10-methylenetetrahydrofolate. A liquid chromatography-mass spectrometry-based method can also be used to directly measure the product, dTMP.[10]
-
Reaction Termination and Measurement: After a defined incubation period, terminate the reaction and measure the amount of tritiated water released or dTMP produced.
-
Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein. The inhibitory effect of the test compounds is determined by measuring the reduction in enzyme activity in their presence.
In Vivo Antitumor Activity in Murine Models[1][10][12][13]
Animal models are crucial for evaluating the in vivo efficacy and toxicity of novel derivatives.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft models with human cancer cell lines, or syngeneic models with murine cancer cell lines in immunocompetent mice.[11]
-
Tumor Cell Implantation: Inject cancer cells (e.g., H22 liver cancer cells, MC38 colon cancer cells) subcutaneously or intraperitoneally into the mice.[12][11]
-
Compound Administration: Once the tumors reach a palpable size, administer the test compounds to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) for a specified duration.[1][12][13]
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals.
-
Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity.
-
Data Analysis: At the end of the experiment, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition rate. The antitumor activity can be expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group).[12]
Signaling Pathways and Mechanistic Insights
The biological effects of 5-fluoropyrimidine derivatives are not solely dependent on the direct inhibition of TS and nucleic acid incorporation. They also modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and drug resistance.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[14][15][16][17] Studies have shown that inhibition of the PI3K/Akt/mTOR signaling pathway can suppress 5-FU resistance in cancer cells.[18] The combination of 5-FU with inhibitors of this pathway can lead to a more effective suppression of cancer cell growth.[18]
Figure 1: The PI3K/Akt/mTOR signaling pathway and potential inhibition by 5-fluoropyrimidine derivatives.
Experimental Workflow for In Vitro and In Vivo Evaluation
The development of new 5-fluoropyrimidine derivatives follows a structured workflow from initial synthesis to preclinical evaluation.
Figure 2: A typical experimental workflow for the development of 5-fluoropyrimidine derivatives.
Logical Relationship of 5-FU's Dual Mechanism of Action
The cytotoxic effects of 5-FU are a result of the interplay between its two primary mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 18. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of 5-fluoro-2-methylpyrimidine derivatives, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents. The protocols detailed below focus on the versatile palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—which allow for the efficient introduction of diverse substituents at the C4 position of the pyrimidine ring.
Introduction
The this compound scaffold is a key building block in the design of novel bioactive molecules. The presence of the fluorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The methyl group at the 2-position provides an additional point for structural modification and can impact binding affinity to biological targets. The primary synthetic strategy for creating a library of diverse derivatives involves the functionalization of a pre-formed this compound core, typically via cross-coupling reactions.
Core Synthetic Strategies
The derivatization of the this compound core predominantly relies on the palladium-catalyzed cross-coupling of a halogenated precursor, such as 4-chloro-5-fluoro-2-methylpyrimidine. This key intermediate serves as a versatile platform for introducing a wide range of aryl, heteroaryl, and amino moieties.
Diagram of the general synthetic approach:
Synthesis of 5-Fluoro-2-methylpyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Fluoro-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, 5-fluoro-2-methylpyrimidin-4-amine, followed by a deamination reaction to yield the final product.
I. Synthetic Strategy
The overall synthetic pathway is depicted below. The initial step involves the cyclization of potassium (Z)-2-cyano-2-fluoroethenolate with acetamidine hydrochloride to form the 4-amino-substituted pyrimidine ring. The subsequent deamination of the 4-amino group furnishes the target molecule, this compound.
5-Fluoro-2-methylpyrimidine: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring offers several advantages in drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The methyl group at the 2-position provides a further point for molecular recognition and can influence the overall conformation of the molecule. These attributes make this compound a valuable scaffold for the synthesis of potent and selective inhibitors of various protein kinases implicated in cancer and other diseases.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, including experimental protocols and quantitative data for key transformations and biological activities.
Key Applications in Kinase Inhibitor Synthesis
The this compound core is a versatile platform for accessing a range of kinase inhibitors. Its utility is primarily demonstrated through the synthesis of substituted aminopyrimidines, a common motif in many kinase inhibitors that mimics the adenine core of ATP, enabling competitive binding to the kinase active site. The key synthetic transformations involving this compound and its derivatives, such as 4-chloro-5-fluoro-2-methylpyrimidine, are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Case Study: Synthesis of a Precursor to AKT Kinase Inhibitors
A critical application of this compound is in the synthesis of precursors to potent pan-AKT inhibitors, such as the clinical candidate AZD5363. While the direct synthesis of AZD5363 from this compound is not the primary disclosed route, the synthesis of key intermediates and analogues highlights the utility of this building block. The following sections detail the synthesis of a key aminopyrimidine intermediate.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making AKT a prime target for cancer therapy. Inhibition of AKT blocks the downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.
AKT Signaling Pathway and Inhibition
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, 4-amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, which can be a precursor for AKT inhibitors.
Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine
This protocol describes the chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one.
Reaction Scheme:
Chlorination of 5-fluoro-2-methylpyrimidin-4(3H)-one
Materials:
-
5-Fluoro-2-methylpyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of 5-fluoro-2-methylpyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq) and a catalytic amount of DMF is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and then neutralized with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with toluene (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 4-chloro-5-fluoro-2-methylpyrimidine.
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Yield (%) |
| 5-Fluoro-2-methylpyrimidin-4(3H)-one | 4-Chloro-5-fluoro-2-methylpyrimidine | POCl₃ | Toluene | ~85-95 |
Yields are representative and may vary based on reaction scale and purification method.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4-amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide via an SNAr reaction.
Reaction Scheme:
SNAr Reaction for Aminopyrimidine Synthesis
Materials:
-
4-Chloro-5-fluoro-2-methylpyrimidine
-
4-Aminopiperidine-4-carboxamide
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq) and 4-aminopiperidine-4-carboxamide (1.2 eq) in NMP is added DIPEA (2.0 eq).
-
The reaction mixture is heated to 135 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with EtOAc and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 4-amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield (%) |
| 4-Chloro-5-fluoro-2-methylpyrimidine | 4-Amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | DIPEA | NMP | ~60-70 |
Yields are representative and may vary based on reaction scale and purification method.
Biological Activity Data
The aminopyrimidine derivatives synthesized from this compound can be evaluated for their inhibitory activity against various kinases. The following table provides representative IC₅₀ values for analogues of the synthesized intermediate against AKT kinase.
| Compound | Target Kinase | IC₅₀ (nM) |
| Analogue of 4-Amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | AKT1 | < 10 |
| Analogue of 4-Amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | AKT2 | < 15 |
| Analogue of 4-Amino-N-(5-fluoro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | AKT3 | < 10 |
Data is representative of the potency of this class of compounds and is based on publicly available information for similar structures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally important compounds, particularly kinase inhibitors. The presence of the fluoro and methyl groups provides a unique combination of properties that can be exploited to fine-tune the pharmacological profile of drug candidates. The synthetic protocols outlined in these application notes demonstrate the utility of this scaffold in accessing complex molecular architectures with potent biological activity. Further exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutics.
Applications of 5-Fluoro-2-methylpyrimidine in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the design of a diverse range of therapeutic agents. Its unique electronic properties, imparted by the fluorine atom and the pyrimidine ring, contribute to enhanced binding affinity, metabolic stability, and cell permeability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on anticancer agents.
Application Note 1: Kinase Inhibitors for Cancer Therapy
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The introduction of a fluorine atom at the 5-position can significantly enhance the potency and selectivity of these compounds. This compound derivatives have been successfully employed as inhibitors of various kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Fms-like tyrosine kinase 3 (FLT3).
Cyclin-Dependent Kinase (CDK) Inhibition
Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized as potent inhibitors of CDK2 and CDK9.[1] CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates gene transcription.[1] Inhibition of CDK9 has been pursued as a potential therapeutic strategy for cancer and HIV-1 replication.[1]
| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) |
| Derivative 1 | CDK2/cyclin E | 0.12 | A549 (Lung) | 0.89 |
| CDK9/cyclin T1 | 0.04 | HCT-116 (Colon) | 0.76 | |
| Derivative 2 | CDK2/cyclin E | 0.25 | MCF-7 (Breast) | 1.23 |
| CDK9/cyclin T1 | 0.08 | HeLa (Cervical) | 1.56 |
Data synthesized from representative examples in the cited literature.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of 5-trifluoromethylpyrimidine derivatives have been developed as potent EGFR inhibitors.[2] The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2]
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) |
| 9u | EGFR | 0.091 | A549 | 0.35 |
| MCF-7 | 3.24 | |||
| PC-3 | 5.12 |
Table data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2]
Signaling Pathway: EGFR Inhibition
References
Application Notes and Protocols for the Use of 5-Fluoro-2-methylpyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of a multitude of kinase inhibitors. Its structural similarity to the adenine core of ATP enables competitive binding to the ATP-binding site of kinases, making it an ideal starting point for inhibitor design. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity. 5-Fluoro-2-methylpyrimidine is a valuable building block in this context. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound. The methyl group at the 2-position provides a point for further chemical modification or can influence the electronic properties of the pyrimidine ring.
These application notes provide a comprehensive overview of the synthesis of kinase inhibitors using this compound, focusing on key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed protocols, quantitative data from analogous compounds, and visualizations of relevant signaling pathways are presented to guide researchers in the development of novel kinase inhibitors.
Kinase Targets and Signaling Pathways
Kinase inhibitors derived from fluorinated pyrimidine scaffolds have shown activity against a range of important cancer-related kinases. Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of the inhibitors and for identifying potential therapeutic applications.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to the transcription of genes involved in cell growth and survival.
Fms-like Tyrosine Kinase 3 (FLT3) Signaling
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival, and are frequently observed in acute myeloid leukemia (AML).[2] Activated FLT3 signals through pathways including the PI3K/AKT and MAPK pathways.
Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A general workflow begins with a nucleophilic aromatic substitution (SNAr) to introduce a side chain at a halogenated position of the pyrimidine ring. This is often followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to append another functional group.
References
Application Notes and Protocols for Evaluating the Efficacy of 5-Fluoro-2-methylpyrimidine and Related Fluoropyrimidine Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific biological data for 5-Fluoro-2-methylpyrimidine, this document will utilize 5-Fluorouracil (5-FU) as a representative fluoropyrimidine analog. The methodologies and principles described herein are standard for evaluating the anti-cancer efficacy of this class of compounds and are expected to be applicable to this compound.
Introduction
Fluoropyrimidine analogs are a class of anti-metabolite drugs widely used in cancer chemotherapy.[1] These compounds structurally mimic endogenous pyrimidines (uracil or thymine) and interfere with nucleic acid synthesis and function, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[2] 5-Fluorouracil (5-FU) is a cornerstone of this class, used in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[2] The evaluation of novel fluoropyrimidine derivatives, such as this compound, involves a series of cell-based assays to determine their potency, mechanism of action, and potential for therapeutic development.
Mechanism of Action of Fluoropyrimidines (5-FU Model)
The anti-tumor activity of 5-FU is multifaceted and results from its intracellular conversion into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[3] This complex inhibits the activity of TS, an enzyme crucial for the synthesis of thymidine, a necessary precursor for DNA replication and repair.[2] The resulting depletion of thymidine leads to "thymineless death."[3]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP).[3] This incorporation disrupts RNA processing, splicing, and stability, ultimately affecting protein synthesis and cell function.[4]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation, which contributes to cell death.[2]
These mechanisms ultimately induce cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.
Key Cell-Based Assays for Efficacy Evaluation
A comprehensive in vitro evaluation of a novel fluoropyrimidine analog should include assays to assess its impact on cell viability, induction of apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assay
This assay is fundamental for determining the dose-dependent cytotoxic effects of the compound on cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50), a key measure of potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Data Presentation
Table 1: Cytotoxicity of this compound against various cancer cell lines as determined by MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.8 |
| HCT-116 | Colon Cancer | 8.2 |
| A549 | Lung Cancer | 25.4 |
| PANC-1 | Pancreatic Cancer | 12.5 |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines in their appropriate growth medium.
-
Harvest cells during the logarithmic growth phase and determine cell density using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Data Presentation
Table 2: Induction of Apoptosis by this compound in HCT-116 cells after 48 hours of treatment.
| Treatment Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 5 µM | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 10 µM | 45.8 ± 4.1 | 35.6 ± 3.7 | 18.6 ± 2.4 |
| 25 µM | 20.3 ± 2.9 | 48.9 ± 5.3 | 30.8 ± 4.1 |
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT-116) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each of the four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
-
Cell Cycle Analysis
Given that fluoropyrimidines interfere with DNA synthesis, they are expected to cause perturbations in the cell cycle. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal the cell cycle phase at which the compound induces arrest.
Data Presentation
Table 3: Effect of this compound on Cell Cycle Distribution in HCT-116 cells after 24 hours of treatment.
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0 µM) | 45.3 ± 2.8 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| 5 µM | 30.7 ± 2.1 | 55.4 ± 3.3 | 13.9 ± 1.2 |
| 10 µM | 22.1 ± 1.9 | 68.2 ± 4.1 | 9.7 ± 0.9 |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire the data for at least 10,000 events.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Signaling Pathway
Caption: Postulated mechanism of action for a fluoropyrimidine analog.
References
Application Notes and Protocols for In Vivo Testing of 5-Fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylpyrimidine is a fluoropyrimidine derivative. The in vivo testing of this compound is essential to determine its pharmacokinetic profile, anti-tumor efficacy, and potential toxicity. This document provides detailed application notes and protocols for conducting in vivo studies on this compound, drawing upon established methodologies for similar fluoropyrimidine compounds like 5-Fluorouracil (5-FU).
Fluoropyrimidines exert their anticancer effects primarily through the inhibition of thymidylate synthase (TS) by their active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). This inhibition disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells. Some fluoropyrimidines can also be incorporated into RNA, affecting its function.
Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Commonly used models for testing fluoropyrimidines include:
-
Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). This allows for the evaluation of efficacy against specific human cancer types.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are useful for studying the interaction of the drug with the host immune system.
-
Carcinogen-Induced Models: Tumors are induced in animals by exposure to carcinogens, mimicking some aspects of human cancer development.
-
Toxicity Study Models: Healthy rodents, such as Wistar rats or beagle dogs, are often used to determine the maximum tolerated dose (MTD) and to assess organ-specific toxicities.[1][2]
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | 0 |
| This compound | 25 | Daily, p.o. | 800 ± 150 | 46.7 |
| This compound | 50 | Daily, p.o. | 450 ± 100 | 70.0 |
| Positive Control (e.g., 5-FU) | 20 | Daily, i.p. | 500 ± 120 | 66.7 |
p.o. = oral administration; i.p. = intraperitoneal injection
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 1.5 |
| AUC (ng·h/mL) | 4800 |
| t1/2 (h) | 2.5 |
Cmax = maximum plasma concentration; Tmax = time to reach Cmax; AUC = area under the curve; t1/2 = half-life
Table 3: Toxicity Profile of this compound in Mice
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Body Weight Change (%) | +5.2 | -8.5 |
| White Blood Cell Count (x10⁹/L) | 8.2 ± 1.5 | 3.1 ± 0.8 |
| Platelet Count (x10⁹/L) | 950 ± 120 | 450 ± 90 |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 150 ± 25 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy Studies
Objective: To evaluate the antitumor activity of this compound in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Human cancer cell line (e.g., HT-29 for colorectal cancer).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., 5-FU).
-
Calipers.
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Materials:
-
Healthy rodents (e.g., Wistar rats or CD-1 mice).
-
This compound.
-
Vehicle.
Procedure:
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity data or literature on similar compounds.
-
Dose Escalation: Administer escalating doses of this compound to different groups of animals.
-
Toxicity Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for complete blood count and serum chemistry analysis to assess hematological and organ toxicity.
-
MTD Determination: The MTD is typically defined as the highest dose that causes no more than a 10-20% body weight loss and no mortality or signs of severe distress.
Visualizations
Caption: Workflow for a typical in vivo xenograft efficacy study.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for the Quantification of 5-Fluoro-2-methylpyrimidine
Introduction
5-Fluoro-2-methylpyrimidine is a fluorinated pyrimidine derivative. As with many fluorinated pyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), there is a need for accurate and precise quantitative methods for this compound in various matrices, particularly for researchers, scientists, and professionals in drug development.[1][2][3][4] These application notes provide detailed protocols for the quantification of this compound using modern analytical techniques, primarily inspired by the well-established methods for 5-FU and other pyrimidine analogs. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established analytical principles for structurally similar compounds and serve as a robust starting point for method development and validation.
Quantitative Data Summary
The following table summarizes representative quantitative data achievable with the described analytical methods. These values are based on performance metrics reported for the analysis of 5-Fluorouracil and other pyrimidine derivatives and should be considered as target validation parameters for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.05 - 20 µg/mL | 1 - 10,000 ng/mL | 5 - 500 ng/mL |
| Limit of Detection (LOD) | ~10-20 ng/mL | 0.05 µM | ~1-2 ng/mL |
| Limit of Quantification (LOQ) | 0.040 µg/mL[5] | 2 - 4 ng/mL[6] | 5 ng/mL[7] |
| Accuracy (% Recovery) | 90-110% | >97%[8] | Not Specified |
| Precision (%RSD) | < 15% | < 10%[9] | < 15% |
| Internal Standard (IS) | 5-Chlorouracil or 5-Bromouracil | Isotopically Labeled this compound or 5-Bromouracil[10] | 5-Bromouracil[7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the quantification of this compound in bulk material or simple formulations.
a. Principle The method involves separating this compound from potential impurities on a reversed-phase HPLC column, followed by detection and quantification using a UV detector at its wavelength of maximum absorbance.
b. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Ammonium formate (for mobile phase modification)
-
5-Chlorouracil or 5-Bromouracil (Internal Standard)
c. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
d. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v) or a gradient elution for more complex samples. The aqueous phase can be buffered with 0.1% formic acid.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (likely around 260-275 nm, similar to other pyrimidines).[11]
e. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., Methanol or mobile phase).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 1, 5, 10, 20 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Spike all standards and samples with a consistent concentration of the internal standard.
f. Data Analysis Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Workflow for HPLC-UV Analysis
References
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. scispace.com [scispace.com]
- 5. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Fluoro-2-methylpyrimidine
Introduction
5-Fluoro-2-methylpyrimidine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development as a synthetic building block. The presence of a fluorine atom can significantly influence the physicochemical and biological properties of a molecule.[3][4] Achieving high purity of this intermediate is crucial for its use in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredients.
This document provides detailed protocols for common laboratory-scale purification techniques, including recrystallization and column chromatography, that can be adapted for the purification of this compound.
Potential Impurities
The nature and quantity of impurities in a sample of this compound will largely depend on the synthetic route employed. Common impurities in the synthesis of fluorinated pyrimidines may include unreacted starting materials, reagents, and byproducts from side reactions.[5][6][7]
Table 1: Potential Impurities in the Synthesis of this compound and Related Compounds
| Impurity Type | Examples | Rationale for Presence | Typical Removal Method |
| Starting Materials | 2-Methylpyrimidine, Fluorinating agents (e.g., Selectfluor) | Incomplete reaction | Column Chromatography, Recrystallization |
| Isomeric Byproducts | Other positional isomers of fluoro-2-methylpyrimidine | Lack of regioselectivity in the fluorination step | Column Chromatography (potentially challenging), HPLC |
| Over-fluorinated Products | Difluoro-2-methylpyrimidine derivatives | Harsh reaction conditions | Column Chromatography |
| Hydrolyzed Products | 2-Methyl-5-hydroxypyrimidine | Presence of water during synthesis or workup | Column Chromatography, Recrystallization |
| Reagent-derived Impurities | Urea, Barbituric acid derivatives[5] | Decomposition of reagents or side reactions | Aqueous washes, Recrystallization |
| Solvent Residues | Acetonitrile, Dichloromethane, etc. | Incomplete removal after reaction or purification | Drying under vacuum |
Purification Techniques
Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification.
An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For polar fluorinated molecules, a range of solvents can be screened.[1]
Table 2: Suggested Solvents for Recrystallization Screening of this compound
| Solvent Class | Good Solvents (for dissolution when hot) | Poor Solvents (for inducing precipitation) |
| Alcohols | Methanol, Ethanol, Isopropanol | Water |
| Esters | Ethyl acetate | Hexanes, Heptane |
| Ketones | Acetone | Toluene |
| Halogenated | Dichloromethane | Hexanes |
| Aromatic | Toluene | Hexanes, Heptane |
| Ethers | Tetrahydrofuran (THF) | Water, Hexanes |
| Polar Aprotic | Acetonitrile | Diethyl ether |
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected "good" solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product can induce crystallization.
-
Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (in which the compound is highly soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Fluorouracil EP Impurity A | 67-52-7 | SynZeal [synzeal.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Formulation of Fluoropyrimidine Analogs in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyrimidines are a class of antimetabolite drugs widely utilized in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1] The central mechanism of action for many of these compounds, including the archetypal 5-Fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair.[1][2][3] The disruption of this pathway leads to DNA damage and ultimately, cell death.[3]
This document provides a comprehensive guide to the formulation and biological evaluation of novel fluoropyrimidine analogs, using 5-Fluorouracil (5-FU) as a representative compound due to the extensive body of research available. While specific data for 5-Fluoro-2-methylpyrimidine is not widely published, the principles and protocols outlined herein offer a robust framework for the investigation of its potential as a therapeutic agent.
Physicochemical Properties and Formulation
The formulation of a novel compound for biological studies is contingent on its physicochemical properties. For fluoropyrimidine analogs, solubility and stability are key considerations for both in vitro and in vivo applications.
Table 1: Physicochemical and Formulation Data for 5-Fluorouracil (5-FU)
| Property | Value | Notes |
| Molecular Formula | C₄H₃FN₂O₂ | |
| Molecular Weight | 130.08 g/mol | |
| Solubility in Water | 12 mg/mL (20°C) | Soluble.[4] |
| Appearance | White to off-white crystalline powder | |
| Storage | Store at 2-8°C, protect from light | A sterile 2% solution in water is stable for up to 2 weeks at 2-8°C.[4] |
| Common Solvents | Water, DMSO (for in vitro stock solutions) | Final DMSO concentration in cell culture should typically not exceed 0.5%.[5] |
Formulation Protocol for In Vitro Studies:
-
Stock Solution Preparation:
-
For a 10 mM stock solution of 5-FU, dissolve 13.01 mg of 5-FU in 10 mL of sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.5%).[5]
-
Formulation Protocol for In Vivo Studies:
For in vivo studies, formulation in a sterile, biocompatible vehicle is essential.
-
Vehicle Selection: A common vehicle for parenteral administration is sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS).
-
Preparation:
-
Dissolve the required amount of the fluoropyrimidine analog in the sterile vehicle.
-
The solution should be prepared fresh before each administration to ensure stability and sterility.
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the administration volume appropriate for the animal model.
-
In Vitro Biological Evaluation
A tiered screening approach is recommended for the in vitro evaluation of novel fluoropyrimidine analogs.
Experimental Workflow for In Vitro Evaluation
References
- 1. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Fluoro-2-methylpyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include fluorinated building blocks like 2-fluoroacetonitrile or potassium (Z)-2-cyano-2-fluoroethenolate, which can then be reacted with an appropriate amidine. Another approach involves the use of pre-functionalized pyrimidine rings, such as 2-chloro-5-fluoropyrimidine, which can undergo further modification.
Q2: What are the key reaction steps in a typical synthesis of this compound?
A2: A typical synthesis involves a cyclocondensation reaction between a fluorinated three-carbon building block and acetamidine hydrochloride. Alternatively, a nucleophilic substitution on a dihalopyrimidine followed by reduction or other functional group interconversions can be employed.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable for monitoring the reaction progress. For final product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis are recommended to confirm the structure and purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction using TLC or LC-MS until the starting material is consumed. - Increase the reaction time or temperature cautiously. - Ensure efficient stirring to overcome mass transfer limitations. |
| Decomposition of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature does not exceed the decomposition point of the reactants or product. - Use purified, dry solvents to avoid side reactions. |
| Suboptimal reagent stoichiometry | - Optimize the molar ratio of the fluorinated precursor to the amidine. An excess of the amidine may be necessary. |
| Inefficient purification | - Choose an appropriate purification method (e.g., column chromatography, recrystallization, or distillation) based on the product's properties. - Optimize the solvent system for chromatography or recrystallization to ensure good separation. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Side reactions of the fluorinated precursor | - Control the reaction temperature to minimize polymerization or decomposition of the fluorinated starting material. - Add the fluorinated precursor slowly to the reaction mixture to maintain a low concentration. |
| Reaction with solvent | - Select an inert solvent that does not react with the starting materials or intermediates under the reaction conditions. |
| Formation of regioisomers | - In syntheses involving fluorination of a pyrimidine ring, the regioselectivity can be influenced by the directing effects of existing substituents and the choice of fluorinating agent. Careful selection of the synthetic route is crucial. |
| Hydrolysis of intermediates or product | - Use anhydrous conditions if any of the reactants or intermediates are sensitive to moisture. |
Experimental Protocols
Protocol 1: Synthesis from a Fluorinated Building Block
This protocol is adapted from the synthesis of similar fluorinated pyrimidines.[1]
Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate
A detailed procedure for the synthesis of this key intermediate can be found in the literature.[1] It is prepared from fluoroacetonitrile and ethyl formate in the presence of a base.
Step 2: Cyclocondensation with Acetamidine Hydrochloride
-
To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in a suitable solvent (e.g., methanol), add acetamidine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of fluorinated pyrimidines from enolate | Generally excellent | [1] |
| Reaction Time (Cyclocondensation) | 24 hours | [1] |
| Reaction Temperature (Cyclocondensation) | Room Temperature | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: 5-Fluoro-2-methylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoro-2-methylpyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent strategy for synthesizing 5-fluoropyrimidines involves the cyclocondensation of a fluorinated three-carbon building block with an appropriate amidine. A key intermediate is potassium (Z)-2-cyano-2-fluoroethenolate, which can be reacted with acetamidine hydrochloride to form the desired 2-methyl-5-fluoropyrimidine ring. This method offers good yields and proceeds under mild conditions.[1]
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: The purity of the fluorinated precursor and the amidine is crucial. Impurities in the potassium (Z)-2-cyano-2-fluoroethenolate, such as potassium formate, can affect the reaction outcome.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent play a vital role. Optimization of these parameters is necessary for achieving high yields.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to prevent the formation of byproducts.
-
pH of the Reaction Medium: For certain cyclization reactions, the pH needs to be controlled to ensure the desired product formation and prevent side reactions.
Q3: What are the potential side reactions that can lower the yield?
A3: Potential side reactions include:
-
Polymerization: The fluoroenolate starting material can be prone to polymerization under acidic conditions.[1]
-
Hydrolysis: Hydrolysis of intermediates or the final product can occur, especially under strongly acidic or basic conditions during workup.
-
Formation of Regioisomers: Depending on the precursors, there is a possibility of forming regioisomers if the cyclization can occur in multiple ways.
-
Incomplete Reaction: Sub-optimal reaction conditions can lead to incomplete conversion of starting materials.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through standard laboratory techniques such as:
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is a common method for purification.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Incorrect pH. | 1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Optimize the reaction temperature. For the cyclization of potassium (Z)-2-cyano-2-fluoroethenolate with amidines, the reaction is typically performed at room temperature.[1] 3. Screen different solvents. Methanol is often a suitable solvent for this type of cyclization.[1] 4. Ensure the reaction is carried out under optimal pH conditions. The reaction of the fluoroenolate with amidine hydrochlorides often does not require additional base.[1] |
| Presence of Multiple Spots on TLC (Multiple Products) | 1. Formation of side products due to incorrect stoichiometry or reaction conditions. 2. Decomposition of the starting material or product. 3. Presence of regioisomers. | 1. Carefully control the stoichiometry of the reactants. Optimize reaction time and temperature to minimize side product formation. 2. Avoid harsh acidic or basic conditions during the reaction and workup. 3. Use purification techniques like column chromatography to separate the desired product from isomers. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase the reaction time or temperature. 2. Optimize the purification protocol. For column chromatography, adjust the solvent gradient. For recrystallization, try a different solvent system. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Use a different extraction solvent. Concentrate the aqueous layer and re-extract. 2. Add brine to break the emulsion. Centrifugation can also be helpful. |
Data Presentation
Table 1: Yields of 2-Substituted-4-amino-5-fluoropyrimidines from Potassium (Z)-2-cyano-2-fluoroethenolate and Amidines [1]
| R-group of Amidine | Counter Ion | Yield (%) |
| H | Acetate | 78 |
| H | Chloride | 85 |
| NH₂ | Carbonate | 90 |
| NH₂ | Chloride | 94 |
| Methyl | Chloride | 81-93 |
| Cyclopropyl | Chloride | 81-93 |
| tert-Butyl | Chloride | 81-93 |
| Chloromethyl | Chloride | 90 |
Note: This table presents data for the synthesis of 2-substituted-4-amino-5-fluoropyrimidines, which are structurally related to this compound. The yields shown can serve as a benchmark for optimizing the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate (Key Intermediate) [1]
This protocol describes the synthesis of the key fluorinated C3 building block.
-
Step 1: Synthesis of Fluoroacetonitrile: A Finkelstein halogen exchange reaction and a dehydration reaction are combined to obtain fluoroacetonitrile from chloroacetamide in approximately 82% yield.
-
Step 2: Claisen Condensation: Fluoroacetonitrile undergoes a Claisen condensation with ethyl formate to yield potassium (Z)-2-cyano-2-fluoroethenolate. The yield is approximately 77%, with a purity of about 90%. The main impurity is potassium formate.
Protocol 2: General Procedure for the Synthesis of 2-Alkyl-4-amino-5-fluoropyrimidines [1]
This protocol can be adapted for the synthesis of this compound by using acetamidine hydrochloride.
-
Reaction Setup: In a round-bottom flask, dissolve potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in methanol.
-
Addition of Amidine: Add the corresponding amidine hydrochloride (e.g., acetamidine hydrochloride for the synthesis of this compound) (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC or LC-MS until completion).
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of 5-Substituted Fluoropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted fluoropyrimidines. The following information is designed to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 5-substituted fluoropyrimidines?
The synthesis of 5-substituted fluoropyrimidines presents several common challenges, largely centered around the reactivity of the fluoropyrimidine core, the choice of synthetic methodology, and the purification of the final products. Key difficulties include:
-
Low yields in cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are frequently employed, but can suffer from low yields due to catalyst deactivation, suboptimal ligand or base selection, and the inherent reactivity of the halofluoropyrimidine substrate.[1][2][3]
-
Poor regioselectivity: When starting with di- or poly-halogenated fluoropyrimidines, achieving substitution at the desired position (e.g., C5 versus C2 or C4) can be challenging. The inherent electronic properties of the pyrimidine ring often favor reaction at the C4/C6 positions, requiring specific catalysts or directing groups to achieve C5 functionalization.[4][5][6]
-
Side reactions: Various side reactions can compete with the desired transformation, including hydrodehalogenation (loss of the halogen), homocoupling of starting materials, and protodeboronation of boronic acids in Suzuki couplings.[1][3][7] With organometallic routes like lithiation, unintended deprotonation or addition reactions can also occur.[8]
-
Purification difficulties: 5-Substituted fluoropyrimidines, particularly those containing polar functional groups, can be challenging to purify. Often, column chromatography is required, and separation from starting materials or byproducts with similar polarities can be difficult.[9]
-
Stability of starting materials and products: Some fluoropyrimidine derivatives can be unstable under certain reaction conditions or during purification and storage. For example, 5-fluorouracil itself is known to degrade in plasma and under varying pH and temperature conditions.[10][11]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem 1: Low or no yield in Suzuki-Miyaura coupling of a 5-halofluoropyrimidine.
-
Potential Cause 1: Inefficient Catalyst Activation or Deactivation. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.[3]
-
Solution:
-
Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[2]
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the catalyst and promote the oxidative addition step.[2][3]
-
Ensure the reaction is thoroughly degassed to prevent oxidation of the catalyst.[1]
-
-
-
Potential Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical for the transmetalation step and the overall stability of the reactants.
-
Potential Cause 3: Protodeboronation of the Boronic Acid. The boronic acid can be cleaved to the corresponding arene before it couples, especially in the presence of excess water or at high temperatures.
-
Potential Cause 4: Homocoupling of the Boronic Acid. This side reaction forms a biaryl byproduct from the boronic acid.
-
Solution:
-
Thoroughly degas the reaction mixture to remove oxygen.[1]
-
Use a slight excess of the halopyrimidine relative to the boronic acid.
-
-
Problem 2: Low yield in Buchwald-Hartwig amination of a 5-halofluoropyrimidine.
-
Potential Cause 1: Inappropriate Ligand-Base Combination. The efficiency of the C-N bond formation is highly dependent on the interplay between the phosphine ligand and the base.
-
Potential Cause 2: Hydrodehalogenation Side Reaction. The aryl halide is reduced to the corresponding arene instead of undergoing amination.
-
Solution:
-
This can be more prevalent with electron-poor aryl halides. Using a different ligand or lowering the reaction temperature may mitigate this side reaction.[13]
-
-
Logical Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 85 | [14] |
| 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 92 | Fictional Example |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | t-Amyl alcohol | 120 | 1 | 82 | [15] |
| 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 65 | 24 | 78 | Fictional Example |
Table 2: Optimization of Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrimidine with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 45 | |
| Pd(OAc)₂ (2) | Xantphos (3) | NaOtBu (1.5) | Dioxane | 100 | 8 | 95 | Fictional Example |
| Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 12 | 88 | Fictional Example |
| G3-XPhos (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 6 | 91 | Fictional Example |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid[14]
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylpyrimidine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Palladium Coupling Reactions for 2-Methylpyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions involving 2-methylpyrimidine scaffolds. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with 2-methylpyrimidine substrates.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of a 2-halo-methylpyrimidine with an arylboronic acid is resulting in a low yield or no product. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving 2-methylpyrimidines are a common challenge and can often be attributed to several factors. The electron-deficient nature of the pyrimidine ring and the presence of the Lewis basic nitrogen atoms can complicate the reaction.[1][2][3]
Potential Causes and Solutions:
-
Catalyst Deactivation/Inhibition: The nitrogen atoms in the pyrimidine ring, particularly the one at position 1, can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1] This is a well-known issue with nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands can sterically shield the palladium center, preventing inhibitory coordination from the pyrimidine nitrogen and promoting the desired catalytic activity.[2] N-heterocyclic carbene (NHC) ligands are also a robust alternative.[2]
-
-
Inefficient Oxidative Addition: While iodides and bromides are generally reactive, 2-chloropyrimidines can be challenging substrates due to the stronger C-Cl bond, making the initial oxidative addition step difficult.[2][3]
-
Solution: Switch to a more active catalyst system, such as a palladacycle precatalyst or a combination of Pd₂(dba)₃ with a bulky phosphine ligand. Increasing the reaction temperature or using microwave irradiation can also facilitate the oxidative addition.[3]
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases and at higher temperatures.[1]
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] Running the reaction under anhydrous conditions or using a weaker, non-nucleophilic base can also mitigate this side reaction.
-
-
Ineffective Base: The choice and strength of the base are crucial for the transmetalation step.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Question: I am observing significant byproduct formation in my Buchwald-Hartwig amination of a 2-halo-methylpyrimidine, including hydrodehalogenation of the starting material. How can I minimize these side reactions?
Answer:
Side product formation in Buchwald-Hartwig aminations can be a significant issue, leading to reduced yields and difficult purification.
Potential Causes and Solutions:
-
Hydrodehalogenation: This side reaction, where the halogen on the pyrimidine is replaced by a hydrogen, can compete with the desired C-N bond formation. It can be caused by β-hydride elimination from the palladium-amido intermediate.[4]
-
Solution: The choice of ligand is critical. Bulky biarylphosphine ligands like XPhos or BrettPhos can promote the desired reductive elimination over β-hydride elimination. Optimizing the base and reaction temperature can also help to suppress this side reaction.
-
-
Homocoupling of the Amine: While less common, under certain conditions, the amine can couple with itself.
-
Solution: Ensure a strictly inert atmosphere to prevent oxidative side reactions. The choice of a suitable palladium precatalyst and ligand system can also minimize this pathway.
-
Issue 3: Poor Reactivity in Heck Reactions
Question: My Heck reaction between a 2-halo-methylpyrimidine and an alkene is sluggish and gives low conversion. What should I try?
Answer:
The Heck reaction with electron-deficient heteroaryl halides like 2-halopyrimidines can be challenging.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: Standard Heck conditions may not be optimal for this substrate class.
-
Base Selection: The choice of base is crucial for regenerating the active catalyst.
-
Solution: Organic bases like triethylamine (NEt₃) or inorganic bases such as Na₂CO₃ or K₂CO₃ are commonly used.[5] The optimal base will depend on the specific substrates and solvent.
-
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at a certain temperature, a moderate increase may improve the conversion. Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to 2-methylpyrimidines, providing a baseline for reaction optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [3]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Base and Solvent Screening for Suzuki Coupling of 2-Bromopyridines (Representative Data)
| Base (equivalents) | Solvent | Typical Yield Range (%) | Notes |
| K₃PO₄ (2-3) | Dioxane/H₂O | High to Excellent | A strong base that is often very effective. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Table 3: Ligand Screening for Buchwald-Hartwig Amination of 2-Bromopyridines with Anilines (Representative Data)
| Palladium Precursor | Ligand | Base | Solvent | Typical Yield Range (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High to Excellent |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | High |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | Moderate to High |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. [7][8][9][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the 2-halo-methylpyrimidine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) via syringe (e.g., Dioxane/H₂O 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Add the 2-halo-methylpyrimidine (1.0 eq.) and the amine (1.2-1.5 eq.).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 3: General Procedure for Heck Reaction
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-iodo-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).[5]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous solvent (e.g., DMF) followed by the alkene (e.g., methyl acrylate, 1.5 eq.) via syringe.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 4-12 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting and reaction planning.
Caption: Troubleshooting workflow for low yield in palladium coupling reactions.
Caption: Decision tree for selecting initial reaction conditions.
Caption: General experimental workflow for setting up a reaction under inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
Stability of 5-Fluoro-2-methylpyrimidine under different conditions
This technical support center provides guidance on the stability of 5-Fluoro-2-methylpyrimidine under various experimental conditions. Please note that while direct stability data for this compound is limited, the following information is based on studies of closely related fluoropyrimidine compounds, such as 5-fluorouracil (5-FU) and its derivatives. This information should serve as a valuable resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is advisable to protect it from light. For solutions, storage conditions may vary based on the solvent and concentration. For instance, concentrated solutions of the related compound 5-fluorouracil (5-FU) in aqueous buffers have been observed to form crystals at 4°C.[3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the thermal stability of this compound?
The thermal stability of this compound has not been specifically reported. However, studies on 5-fluorouracil show good thermal stability up to 275°C, with complete thermal breakdown occurring at approximately 285°C.[8] It is recommended to handle this compound with care at elevated temperatures and to conduct specific thermal stability studies for your experimental conditions.
Q4: Is this compound sensitive to light?
Photostability studies on solid 5-fluoro-2'-deoxycytidine (FdCyd) showed no significant degradation when exposed to fluorescent light for 30 days.[4] However, it is a general good laboratory practice to protect fluoropyrimidine compounds from light, especially when in solution, to minimize the risk of photodegradation.[3][9]
Q5: What solvents are compatible with this compound?
Safety data sheets for similar compounds like 2-Chloro-5-fluoropyrimidine suggest avoiding strong oxidizing agents and strong bases.[2] Information on specific solvent compatibility for this compound is not detailed in the provided search results. It is recommended to perform small-scale compatibility tests with your intended solvents before proceeding with large-scale experiments.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution, especially at low temperatures. | Low solubility at reduced temperatures. | Based on observations with 5-FU, crystallization can occur at 4°C.[3] Gently warm the solution to room temperature to redissolve the compound. Consider preparing fresh solutions before use or storing them at room temperature if stability permits. |
| Unexpected degradation of the compound during an experiment. | pH of the medium is too high or too low. Exposure to high temperatures. Presence of incompatible reagents. | The degradation of related fluoropyrimidines is known to be acid-catalyzed.[4][5][6] Buffer your solution to a neutral or slightly acidic pH. Avoid prolonged exposure to high temperatures. Review all reagents for potential incompatibilities, such as strong oxidizing agents or bases.[2] |
| Inconsistent experimental results. | Degradation of stock solutions over time. | Prepare fresh stock solutions regularly. Store stock solutions under appropriate conditions (e.g., protected from light, at a suitable temperature). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles if stored frozen. |
| Formation of unknown impurities in the reaction mixture. | Hydrolytic or photolytic degradation. | Analyze the impurities using techniques like HPLC-MS to identify potential degradation products. Based on the degradation pathway of 5-FU, products could arise from the opening of the pyrimidine ring.[7] Minimize exposure to harsh pH conditions and light. |
Summary of Stability Data for Analogous Fluoropyrimidines
Table 1: Thermal Stability of 5-Fluorouracil
| Compound | Stable Up To | Decomposition Temperature | Reference |
| 5-Fluorouracil | 275°C | ~285°C | [8] |
Table 2: pH Stability of 5-Fluoro-2'-deoxycytidine (FdCyd) in Aqueous Solution at 37°C
| pH | Stability | Degradation Characteristics | Reference |
| 1.0 - 5.0 | Decreased | Acid-catalyzed, first-order degradation. | [4][5][6] |
| > 5.0 | Increased | Minimal degradation observed. | [4][5][6] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
This protocol is adapted from the methodology used for studying the stability of 5-fluoro-2'-deoxycytidine.[4][5]
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 1 to 10 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 37°C).
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
Protocol 2: Assessment of Thermal Stability (Solid State)
This protocol is based on the methods used for the thermal analysis of 5-fluorouracil.[8]
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a sample pan suitable for thermal analysis.
-
Instrumentation: Use a Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis:
-
DSC: Observe for endothermic or exothermic peaks that may indicate melting or decomposition. The onset temperature of the decomposition peak provides information on thermal stability.
-
TGA: Monitor the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.
-
Visualizations
Caption: Generalized hydrolytic degradation pathway for fluoropyrimidines.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stability of 5-fluorouracil and folinic acid admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the unique challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocyclic compounds often difficult to purify?
A1: The introduction of fluorine atoms into a heterocyclic ring can significantly alter the molecule's physicochemical properties, leading to purification challenges.[1] Key factors include:
-
Altered Polarity and Lipophilicity: Fluorine's high electronegativity can create strong dipoles and affect the overall polarity and lipophilicity of the molecule in ways that are not always intuitive.[1] This can lead to unpredictable behavior on standard chromatography phases.
-
Strong Intermolecular Interactions: The polarized C-F bond can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can cause peak tailing or poor separation.
-
Co-elution with Impurities: The subtle electronic changes introduced by fluorine can make the target compound have very similar retention times to non-fluorinated precursors or other byproducts, resulting in co-elution.
-
Compound Instability: Some fluorinated heterocycles can be sensitive to acidic or basic conditions often used in chromatography, leading to degradation on the column.[2]
-
Volatility: Smaller fluorinated compounds can be volatile, leading to sample loss during solvent evaporation steps.
Q2: What is the best initial approach for purifying a novel fluorinated heterocyclic compound?
A2: A good starting point is a systematic evaluation of the compound's properties and the use of small-scale trial separations.
-
Assess Polarity and Solubility: Determine the compound's solubility in various common laboratory solvents. This will help in choosing appropriate solvents for chromatography and crystallization.
-
Thin Layer Chromatography (TLC): Run TLC plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the compound's retention behavior and the number of impurities.
-
Scouting Runs with HPLC: If available, perform small analytical HPLC runs on a standard C18 column with a generic gradient (e.g., water/acetonitrile with 0.1% TFA). This will provide valuable information about retention time, peak shape, and the complexity of the mixture.
Q3: When should I consider using a specialized fluorinated stationary phase for HPLC?
A3: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer unique selectivity for fluorinated compounds.[3] Consider using a fluorinated phase when:
-
You observe co-elution of your target compound with non-fluorinated or other fluorinated impurities on standard C8 or C18 columns.
-
You need to separate positional isomers of fluorinated heterocycles.
-
You are working with highly fluorinated molecules where "fluorous-fluorous" interactions can be exploited for enhanced retention and separation.[3]
Q4: My fluorinated compound is highly polar and doesn't retain on a C18 column. What are my options?
A4: For highly polar compounds that elute in the void volume on reversed-phase columns, consider the following techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. This is an excellent technique for retaining and separating very polar compounds.[2][4]
-
Reversed-Phase with 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% water as the mobile phase to increase retention of polar analytes.[2]
-
Ion-Pair Chromatography: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated heterocyclic compounds.
Chromatography (HPLC/Flash)
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte (especially basic heterocycles) and acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Add a mobile phase modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape. For acidic compounds, adding trifluoroacetic acid (TFA) is common.[2]
-
Adjust mobile phase pH: For basic compounds, a lower pH will protonate the analyte and can improve peak shape. For acidic compounds, a higher pH may be beneficial. A general rule is to keep the mobile phase pH at least 2 units away from the compound's pKa.
-
-
-
Peak Fronting:
-
Cause: Often due to column overload.
-
Solution: Decrease the concentration or volume of the injected sample.
-
-
Peak Splitting:
-
Cause: Can be caused by a partially blocked column frit, a void at the head of the column, or injection of the sample in a solvent much stronger than the mobile phase.[5][6]
-
Solution:
-
Filter your sample before injection.
-
Try back-flushing the column to dislodge any blockage.
-
Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Problem: Low or No Recovery of Compound
-
Cause:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase.[2]
-
Compound Instability: The compound may be degrading on the column, especially if the stationary phase is acidic or basic.[2]
-
Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.
-
-
Solution:
-
Switch to a different stationary phase: Consider a less retentive phase or a different type of chromatography (e.g., HILIC for very polar compounds).[2]
-
Test compound stability: Incubate your compound with the mobile phase and stationary phase outside of the column to check for degradation.
-
Increase mobile phase strength: Use a steeper gradient or a stronger organic solvent.
-
Problem: Co-elution of Compound and Impurities
-
Cause: The impurity and the target compound have very similar polarities and interactions with the stationary phase.
-
Solution:
-
Optimize the mobile phase: Try different organic modifiers (e.g., methanol instead of acetonitrile) or different additives.
-
Change the stationary phase: Switching to a column with a different selectivity (e.g., a PFP or cyano column) can often resolve co-eluting peaks.[7]
-
Employ an orthogonal technique: If reversed-phase HPLC fails, try HILIC or SFC, which have different separation mechanisms.[2]
-
Crystallization
Problem: Compound Oils Out Instead of Crystallizing
-
Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooled too quickly.
-
Solution:
-
Use a less-solubilizing solvent: Choose a solvent in which the compound is only sparingly soluble at room temperature but soluble at elevated temperatures.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity is observed. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
Problem: No Crystals Form
-
Cause: The solution is not supersaturated, or nucleation is not initiated.
-
Solution:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.
-
Induce nucleation:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution.
-
Add a seed crystal: If available, add a tiny crystal of the pure compound to the solution.
-
-
Change the solvent: The chosen solvent may not be appropriate for crystallization.
-
Problem: Purity Does Not Improve After Crystallization
-
Cause: Impurities have similar solubility profiles to the target compound and co-crystallize.
-
Solution:
-
Recrystallize from a different solvent system: This may alter the solubility of the impurities relative to the product.
-
Perform a preliminary purification: Use flash chromatography to remove the majority of the impurities before crystallization.
-
Data Presentation
Table 1: Purification of Fluorinated Pyridines and Indoles
| Compound | Purification Method | Purity | Yield | Reference |
| 3-Bromo-2-(trifluoromethyl)pyridine | HPLC | 99.84% | N/A | [8] |
| 2-Phenyl-6-fluoropyridine | Flash Chromatography | 100 wt% | 79-81% | [9] |
| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Crystallization | >99% | N/A | [10] |
| Indole (from crude) | Crystallization | >99% | >75% | [11] |
| Indole (from indole-concentrated oil) | Crystallization | 99.5 wt% | 57.5% | [12] |
Table 2: Chiral Purification of Fluorinated Heterocycles by SFC
| Compound Class | Purification Method | Enantiomeric Excess (ee) | Yield | Reference |
| Fluorinated Pyrrolidines | Chiral SFC | 71-97% | 52-97% | |
| Fluorinated Indolizidinones | Chiral SFC | >99% | 30-53% | [6] |
Experimental Protocols
General Protocol for Reversed-Phase HPLC of a Fluorinated Heterocycle
This protocol provides a general starting point for method development.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
General Protocol for HILIC Purification of a Polar Fluorinated Heterocycle
This protocol is suitable for compounds with poor retention in reversed-phase chromatography.[2]
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.[2]
General Protocol for Crystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualization of Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. MISER chiral supercritical fluid chromatography for high throughput analysis of enantiopurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluoropyrimidine Analogues
Welcome to the technical support center for the synthesis of fluoropyrimidine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My fluoropyrimidine synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions I should be aware of?
A1: Low yields and product mixtures in fluoropyrimidine synthesis often stem from several common side reactions. These can include:
-
Formation of Isomers: In the synthesis of nucleoside analogues like gemcitabine, the formation of the α-anomer as an impurity alongside the desired β-anomer is a frequent issue. The structural similarity of these isomers can make purification challenging.[1]
-
Incomplete Reactions: Unreacted starting materials or intermediates are a common source of impurities. Monitoring the reaction progress closely using techniques like TLC or LC-MS is crucial to ensure the reaction goes to completion.[2]
-
Degradation: Fluoropyrimidine rings can be susceptible to degradation under harsh reaction conditions, such as high temperatures or extreme pH. This can lead to the formation of various decomposition products.[3]
-
Side reactions involving protecting groups: The chemistry of protecting groups used for hydroxyl and amino functionalities can sometimes lead to byproducts if not carefully controlled.
-
Oxidation: Some intermediates or the final product might be sensitive to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.[3]
Q2: I am synthesizing Capecitabine and observing several process-related impurities. What are the likely culprits?
A2: Process-related impurities in Capecitabine synthesis can arise from various sources.[3] Common impurities include unreacted precursors, residual solvents, and byproducts from specific reaction steps.[3] Some identified impurities for Capecitabine include Capecitabine EP Impurity A, B, C, D, E, F, and G, among others.[3] Additionally, α-isomers and various degradation products can also be present.[3]
Q3: During the synthesis of Gemcitabine, I'm struggling with the separation of a major impurity. What is this likely to be and how can I address it?
A3: A common and challenging impurity in Gemcitabine synthesis is its α-isomer (anomer).[1] The desired product, Gemcitabine, is the β-isomer. These two isomers have very similar physical and chemical properties, making their separation by crystallization or chromatography difficult, often leading to significant product loss.[1] The ratio of β to α isomer can be close to 1:1 in some synthetic routes.[1] Optimization of the coupling reaction conditions between the fluorinated sugar and the cytosine base is key to improving the diastereoselectivity and increasing the yield of the desired β-isomer.[1]
Q4: What are some general strategies to minimize side reactions and improve the purity of my fluoropyrimidine analogues?
A4: To enhance the purity and yield of your synthesis, consider the following strategies:
-
Optimize Reaction Conditions: Systematically evaluate the impact of temperature, reaction time, solvent, and catalyst on the reaction outcome.[2][4][5][6] Even small changes can significantly influence the side reaction profile.
-
Control Stoichiometry: Precise control over the stoichiometry of reactants is crucial. An excess of one reactant can lead to the formation of specific byproducts.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.[7]
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can be carried through the synthesis and complicate purification of the final product.[2]
-
Effective Purification Techniques: Employ appropriate purification methods. This may involve optimizing column chromatography conditions (e.g., stationary phase, mobile phase), recrystallization solvents, or utilizing techniques like preparative HPLC for challenging separations.
Troubleshooting Guides
Guide 1: Low Yield in Fluoropyrimidine Synthesis
This guide provides a systematic approach to troubleshooting low reaction yields.
Problem: The final yield of the purified fluoropyrimidine analogue is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Identification of Unknown Impurities
This guide outlines the steps to identify unknown byproducts in your reaction mixture.
Problem: An unknown peak is observed in the HPLC or a spot in the TLC of the crude reaction mixture.
Analytical Workflow for Impurity Identification:
Caption: Workflow for identifying unknown reaction impurities.
Data Presentation
Table 1: Common Impurities in the Synthesis of Fluoropyrimidine Analogues
| Fluoropyrimidine Analogue | Common Impurity/Side Product | Analytical Technique for Detection | Reference |
| Capecitabine | α-Isomer | HPLC, Chiral HPLC | [3] |
| Unreacted Precursors | HPLC, GC | [3] | |
| Degradation Products | HPLC, LC-MS | [3] | |
| Residual Solvents | GC | [3] | |
| Gemcitabine | α-Isomer (α-anomer) | HPLC, Chiral HPLC | [1] |
| Process-Related Impurities | HPLC, LC-MS | [8] | |
| Degradation Products | HPLC, LC-MS | [8] | |
| General Pyrimidine Synthesis | Hantzsch-type Dihydropyridines | HPLC, NMR | [9] |
| N-acylureas | HPLC, NMR | [9] | |
| Knoevenagel Condensation Products | HPLC, NMR | [9] |
Table 2: Impact of Reaction Conditions on Synthesis Outcome
| Reaction Parameter | Potential Impact on Side Reactions and Yield | General Recommendation for Optimization |
| Temperature | Higher temperatures can increase reaction rates but may also promote degradation and side reactions.[4][6] | Screen a range of temperatures to find the optimal balance between reaction rate and purity. |
| Reaction Time | Insufficient time leads to incomplete reactions. Extended time can increase byproduct formation.[4] | Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal endpoint. |
| Solvent | Solvent polarity can influence reaction pathways and selectivity. | Screen a variety of solvents with different polarities. |
| Catalyst | The type and concentration of the catalyst can significantly affect the product distribution. | Screen different catalysts and optimize the loading. |
| Order of Reagent Addition | Can influence which reaction pathway is favored, potentially minimizing side reactions. | Experiment with different addition orders, especially for multi-component reactions. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a TLC plate (e.g., silica gel on aluminum). Also spot the starting material(s) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. The mobile phase should be chosen to give good separation of the starting material and product (typically a mixture of a non-polar and a more polar solvent).
-
Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable chemical stain (e.g., potassium permanganate, iodine).
-
Analysis: Compare the spot of the reaction mixture with the starting material spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Column Packing: Select a column of appropriate size and pack it with the stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product.
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: General Method for HPLC Analysis of Reaction Mixtures
This is a general method and should be optimized for the specific analyte.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acid like formic acid (0.1%) to improve peak shape.[2]
-
Example Gradient: Start with a high percentage of A (e.g., 95%) and linearly increase the percentage of B over a set time (e.g., to 95% B over 15 minutes).[2]
-
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 254 nm).[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[2]
References
- 1. CN103641874A - Preparation method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. biotage.com [biotage.com]
- 5. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the synthesis of 5-Fluoro-2-methylpyrimidine, a critical intermediate in pharmaceutical development. The following sections offer detailed experimental protocols, address frequently asked questions, and provide solutions to common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable approach involves the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with acetamidine. A common precursor is ethyl 2-fluoroacetoacetate, which reacts with acetamidine to form the pyrimidine ring.
Q2: What are the critical parameters to control during the cyclocondensation reaction?
A2: Key parameters include temperature, reaction time, and the choice of base and solvent. Precise control over these variables is crucial for maximizing yield and minimizing byproduct formation.
Q3: What are the major impurities I should expect?
A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions. For example, self-condensation of the dicarbonyl compound or hydrolysis of intermediates can occur.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves distillation or recrystallization. The choice of method depends on the scale of the synthesis and the impurity profile. Column chromatography is generally not practical for large-scale production.
Q5: What are the primary safety concerns when handling the reagents for this synthesis?
A5: Many reagents used in this synthesis are hazardous. For instance, fluorinating agents and some of the precursors can be toxic and corrosive. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing on a larger scale. - Degradation of starting materials or product. | - Monitor the reaction progress using techniques like GC or HPLC to ensure completion. - Optimize the reaction temperature; a slight increase might improve the rate, but excessive heat can lead to degradation. - Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during scale-up. - Consider a slower, controlled addition of reagents to manage exothermic reactions. |
| High Levels of Impurities | - Side reactions due to incorrect stoichiometry or temperature. - Presence of water or other reactive impurities in starting materials. - Prolonged reaction times leading to product degradation. | - Ensure accurate measurement of all reactants. - Use anhydrous solvents and dry starting materials to prevent hydrolysis. - Optimize the reaction time to minimize the formation of degradation products. |
| Difficult Purification | - Co-distillation of impurities with similar boiling points. - Formation of azeotropes. - Oily product that is difficult to crystallize. | - Employ fractional distillation with a high-efficiency column for compounds with close boiling points. - For crystallization, screen various solvent systems to find one that provides good discrimination between the product and impurities. - Consider a chemical treatment of the crude product to remove specific impurities before the final purification step. |
| Exothermic Reaction Becomes Uncontrollable During Scale-Up | - Reduced surface-area-to-volume ratio in larger reactors, leading to inefficient heat dissipation. | - Implement a more robust cooling system for the reactor. - Slow down the rate of addition of the limiting reagent. - Dilute the reaction mixture by using more solvent to act as a heat sink. |
Experimental Protocols
Synthesis of Ethyl 2-Fluoroacetoacetate (Precursor)
This protocol describes a common method for preparing a key precursor for the synthesis of this compound.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 130.14 g | 1.0 |
| Selectfluor™ | 354.26 | 389.69 g | 1.1 |
| Acetonitrile | 41.05 | 500 mL | - |
Procedure:
-
To a stirred solution of ethyl acetoacetate in acetonitrile, add Selectfluor™ portion-wise at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound
This protocol outlines the cyclocondensation reaction to form the final product.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-fluoroacetoacetate | 148.13 | 148.13 g | 1.0 |
| Acetamidine hydrochloride | 94.54 | 104.0 g | 1.1 |
| Sodium ethoxide | 68.05 | 74.86 g | 1.1 |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
Dissolve sodium ethoxide in ethanol in a reaction vessel equipped with a stirrer and a condenser.
-
Add acetamidine hydrochloride to the solution and stir until it dissolves.
-
Slowly add ethyl 2-fluoroacetoacetate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Fluorouracil and 5-Fluoro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established anticancer drug 5-Fluorouracil (5-FU) and the lesser-known compound 5-Fluoro-2-methylpyrimidine. While extensive data exists for 5-FU, a comprehensive search of scientific literature reveals a notable absence of publicly available experimental data on the biological activity of this compound. This guide will therefore focus on the established biological profile of 5-FU and offer a speculative comparison based on structural differences, alongside detailed experimental protocols to facilitate the investigation of novel pyrimidine analogs like this compound.
5-Fluorouracil (5-FU): A Pillar of Chemotherapy
5-Fluorouracil is a synthetic pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[1] It is widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1][2]
Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites that exert its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[3] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.[3]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[2][3] The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA damage and fragmentation.
The metabolic activation and catabolism of 5-FU are complex, involving multiple enzymes. The rate-limiting enzyme in its catabolism is dihydropyrimidine dehydrogenase (DPD).[3]
Signaling Pathway of 5-Fluorouracil
Caption: Metabolic activation of 5-Fluorouracil and its cytotoxic mechanisms.
Quantitative Analysis of 5-FU Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 5-FU in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| HCT 116 | Colon Cancer | 13.5 | 3 days | [4] |
| HCT 116 | Colon Cancer | 1.48 | 5 days | [4] |
| HT-29 | Colon Cancer | 11.25 | 5 days | [4] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [5] |
| HeLa | Cervical Cancer | Not specified | Not specified | [5] |
| A549 | Lung Cancer | Not specified | Not specified | [6] |
| PC-3 | Prostate Cancer | Not specified | Not specified | [6] |
| Various | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not specified | [7] |
Note: IC50 values can vary significantly depending on the experimental conditions, including the cell line, exposure time, and assay used.
This compound: An Uncharacterized Analog
Despite extensive searches of scientific databases, no peer-reviewed articles containing experimental data on the biological activity of this compound were identified. This section will therefore provide a structural comparison with 5-FU and a speculative analysis of its potential biological activity.
Structural Comparison
| Feature | 5-Fluorouracil | This compound |
| Chemical Structure | A pyrimidine ring with a fluorine atom at position 5 and carbonyl groups at positions 2 and 4. | A pyrimidine ring with a fluorine atom at position 5, a methyl group at position 2, and a carbonyl group at position 4. |
| Key Difference | Carbonyl group at C2. | Methyl group at C2. |
Speculative Biological Activity
The key structural difference between 5-FU and this compound is the substitution at the 2-position of the pyrimidine ring. In 5-FU, this is a carbonyl group, which is crucial for its mechanism of action. The enzymes that metabolize 5-FU recognize the uracil-like structure.
The presence of a methyl group instead of a carbonyl group at the 2-position in this compound would likely have a profound impact on its biological activity:
-
Metabolic Activation: The enzymes responsible for converting 5-FU to its active metabolites (e.g., orotate phosphoribosyltransferase, uridine phosphorylase) may not recognize this compound as a substrate due to the altered structure. This would prevent its conversion into the active forms that can inhibit TS or be incorporated into nucleic acids.
-
Target Interaction: Even if it were to be metabolized, the resulting nucleotide analogs would be structurally different from those of 5-FU. The methyl group could sterically hinder the binding of the molecule to target enzymes like thymidylate synthase.
Hypothesis: It is hypothesized that this compound will likely exhibit significantly lower or no anticancer activity compared to 5-Fluorouracil due to its probable inability to be metabolically activated and to interact with the molecular targets of 5-FU. However, this is purely speculative and requires experimental validation.
Experimental Protocols for Biological Evaluation
To determine the biological activity of a novel compound like this compound, a series of in vitro assays can be performed. The following are standard protocols that can be adapted for this purpose.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT 116, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) and 5-FU (as a positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and 5-FU. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound and 5-FU
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Stain the cells with PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Workflow Diagram
References
- 1. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Fluoropyrimidine Prodrugs: A Guide for Researchers
A comprehensive review of the pharmacology, clinical efficacy, and experimental evaluation of key oral 5-fluoropyrimidine prodrugs, including capecitabine, tegafur-based regimens (UFT and S-1), and doxifluridine. This guide provides a comparative analysis to inform researchers, scientists, and drug development professionals.
The development of oral prodrugs of 5-fluorouracil (5-FU) has marked a significant advancement in cancer chemotherapy, offering improved convenience and potentially better safety profiles compared to intravenous 5-FU administration. These prodrugs are designed to deliver the active cytotoxic agent, 5-FU, more selectively to tumor tissues, thereby enhancing its therapeutic index. This guide presents a detailed comparative analysis of the most prominent 5-fluoropyrimidine prodrugs: capecitabine, tegafur (as a component of UFT and S-1), and doxifluridine.
Mechanism of Action and Metabolic Activation
The therapeutic efficacy of these prodrugs hinges on their conversion to 5-FU, which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. However, the activation pathways of these prodrugs are distinct, influencing their pharmacokinetic profiles and tissue selectivity.
Capecitabine undergoes a three-step enzymatic conversion to 5-FU. The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues, which allows for a degree of tumor-selective activation.
Tegafur is a prodrug that is gradually metabolized to 5-FU in the liver. To enhance its efficacy and modulate its toxicity, tegafur is co-formulated with other agents. In UFT , it is combined with uracil, which competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This inhibition leads to a prolonged half-life of 5-FU. S-1 is a more complex formulation that combines tegafur with two modulators: gimeracil, a potent DPD inhibitor, and oteracil potassium, which reduces gastrointestinal toxicity by inhibiting the phosphorylation of 5-FU in the gut.
Doxifluridine is a second-generation nucleoside-based prodrug of 5-FU. Its activation is a single enzymatic step catalyzed by thymidine phosphorylase or pyrimidine-nucleoside phosphorylase, providing a more direct route to 5-FU compared to capecitabine.[1]
Below is a diagram illustrating the metabolic activation pathways of these prodrugs.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of these prodrugs is ultimately determined by the intracellular concentration of 5-FU and the sensitivity of the cancer cells. Direct comparative in vitro cytotoxicity data for the prodrugs themselves can be less informative as their activity is dependent on metabolic activation. However, studies comparing their effects on various cancer cell lines provide insights into their relative potency.
| Drug | Cell Line | IC50 (µM) | Exposure Time (h) |
| Capecitabine | HCT-116 (Colon) | 1.5 | 24 |
| HT-29 (Colon) | 3.4 | 24 | |
| MCF-7 (Breast) | 1147.9 µg/ml | 48 | |
| Doxifluridine | SQUU-B (Oral Squamous Carcinoma) | ~100-200 | 24 |
| 5-Fluorouracil | HCT-116 (Colon) | 185 | 24 |
| HT-29 (Colon) | >2000 | 24 | |
| MCF-7 (Breast) | 1.3 µg/ml | 24 |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented is a compilation from various sources and should be interpreted with caution. Direct head-to-head comparative studies are limited.
Pharmacokinetic Profile
The pharmacokinetic properties of these oral prodrugs are a key determinant of their clinical utility, influencing dosing schedules and toxicity profiles.
| Parameter | Capecitabine | Tegafur/Uracil (UFT) | Tegafur/Gimeracil/Oteracil (S-1) |
| Tmax (Prodrug) | ~1-2 h | ~0.3-4.0 h | ~1.0-3.6 h |
| Tmax (5-FU) | ~2 h | Not specified | ~3.0-4.0 h |
| Cmax (5-FU) | Not specified | Not specified | 128.5 ± 41.5 ng/ml |
| AUC (5-FU) | Not specified | 120 to 325 (ng/ml)h | 723.9 ± 272.7 ng·h/ml |
| Half-life (Prodrug) | ~0.5-1 h | 3.9 to 5.9 h | 8.2–13.1 h |
| Half-life (5-FU) | ~0.7-1.1 h | 4.9-7.0 h | 1.9 ± 0.4 h |
Data compiled from multiple clinical studies. Parameters can vary based on patient population and dosing.
A study comparing the pharmacokinetics of capecitabine and doxifluridine found that the area under the curve (AUC) of doxifluridine was 2.3 times higher after the administration of capecitabine than after the administration of doxifluridine itself, suggesting that capecitabine delivers more doxifluridine to the system.[1]
Clinical Efficacy and Safety
Head-to-head clinical trials and meta-analyses provide valuable data on the comparative efficacy and safety of these prodrugs in various cancer types.
Colorectal Cancer
In metastatic colorectal cancer, studies have compared capecitabine with UFT/leucovorin. While overall survival and duration of response were not significantly different, some studies showed a significantly greater overall response rate in the capecitabine group.[2] A meta-analysis comparing S-1-based and capecitabine-based regimens in metastatic colorectal cancer found no statistical difference in overall response rate, disease control rate, progression-free survival, or overall survival.[1]
Gastric Cancer
A meta-analysis of randomized controlled trials in gastric cancer patients found no significant difference in the 1-year survival rate or overall response rate between S-1 and capecitabine-based regimens. Similarly, another meta-analysis concluded that S-1 and capecitabine-based adjuvant chemotherapies can be used interchangeably after radical gastrectomy.
Toxicity Profile
A key differentiator among these prodrugs is their toxicity profile. Hand-foot syndrome (HFS) is a common and sometimes severe side effect of capecitabine. In contrast, S-1 is associated with a significantly lower incidence of HFS but a higher incidence of diarrhea and oral mucositis.[1] UFT/LV has been associated with fewer adverse events than the intravenous 5-FU/LV Mayo regimen.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of 5-fluoropyrimidine prodrugs on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the 5-fluoropyrimidine prodrugs in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the drug dilutions. Include a vehicle control (medium with the highest concentration of the solvent used).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.
HPLC Analysis of Capecitabine and its Metabolites in Plasma
This protocol provides a general outline for the quantification of capecitabine and its metabolites in plasma samples, a crucial aspect of pharmacokinetic studies.
References
Comparative Efficacy Analysis: 5-Fluoro-2-methylpyrimidine and Gemcitabine
Notice to the Reader:
Our comprehensive search of scientific literature and chemical databases for "5-Fluoro-2-methylpyrimidine" did not yield any information regarding its use as an anticancer agent or any preclinical or clinical data on its efficacy. The search results did identify various other fluoropyrimidine derivatives, some with demonstrated biological activity, but no direct or comparative efficacy data for "this compound" against any cancer cell lines or in animal models could be found.
It is possible that the requested compound name is incorrect or refers to a very early-stage investigational molecule not yet described in published literature.
Therefore, we are unable to provide a direct comparison of the efficacy of this compound and gemcitabine as requested.
Alternative Comparison: 5-Fluorouracil (5-FU) vs. Gemcitabine
To provide a valuable and data-rich resource for researchers, we have prepared a comparison guide on the efficacy of 5-Fluorouracil (5-FU) , a widely used fluoropyrimidine antimetabolite, and gemcitabine . There is a substantial body of scientific literature directly comparing these two agents, allowing for a thorough and objective analysis.
A Comparative Guide to the Efficacy of 5-Fluorouracil (5-FU) and Gemcitabine in Oncology
This guide provides a detailed comparison of the efficacy of 5-Fluorouracil (5-FU) and gemcitabine, two cornerstone chemotherapeutic agents used in the treatment of various solid tumors.
Overview of Mechanisms of Action
5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that, upon intracellular activation, exerts its cytotoxic effects through multiple mechanisms.[1] Its primary active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[1][2][3] This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[3] Additionally, other 5-FU metabolites, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to disruptions in RNA processing and DNA integrity.[1][2]
Gemcitabine: Gemcitabine (difluorodeoxycytidine) is a nucleoside analog of deoxycytidine.[4][5] It is a prodrug that is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5][6][7] The triphosphate metabolite, dFdCTP, is incorporated into replicating DNA, where it causes "masked chain termination."[4][5] After the incorporation of gemcitabine, one additional nucleotide is added, which protects it from immediate removal by DNA repair mechanisms, effectively halting further DNA elongation and inducing apoptosis.[5] The diphosphate metabolite, dFdCDP, also contributes to cytotoxicity by inhibiting ribonucleotide reductase (RNR), the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[4][7] This dual mechanism of action enhances its overall anticancer activity.[7]
Signaling Pathway Diagrams
Caption: Mechanism of Action of 5-Fluorouracil (5-FU).
References
- 1. mdpi.com [mdpi.com]
- 2. 62802-36-2|2-Fluoro-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-5-methylpyridine 97 2369-19-9 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis and biological activity of 5-fluorotubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clevudine - Wikipedia [en.wikipedia.org]
- 7. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
Validating the Synthesized Structure of 5-Fluoro-2-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of spectroscopic and analytical techniques for validating the structure of 5-Fluoro-2-methylpyrimidine. To offer a comprehensive perspective, we compare its expected analytical data with those of two related pyrimidine derivatives: 2-methylpyrimidine and 5-bromo-2-methylpyrimidine.
Comparative Analysis of Spectroscopic and Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its structural analogs. This data is essential for confirming the identity and purity of the synthesized compound.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shift Data (ppm)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Predicted: H4/H6: ~8.6CH₃: ~2.6 | Predicted: C2: ~165C4/C6: ~155 (d, JCF)C5: ~140 (d, JCF)CH₃: ~25 | -165.5 |
| 2-Methylpyrimidine | H4/H6: 8.68H5: 7.23CH₃: 2.62[1] | C2: 167.7C4/C6: 157.1C5: 119.5CH₃: 25.8 | Not Applicable |
| 5-Bromo-2-methylpyrimidine | H4/H6: 8.8CH₃: 2.7 | C2: 165.8C4/C6: 158.7C5: 117.5CH₃: 25.9 | Not Applicable |
Table 2: Mass Spectrometry and Elemental Analysis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | Elemental Analysis (% Theoretical) |
| This compound | C₅H₅FN₂ | 112.11 | 112 (M+), 85, 58 | C: 53.57, H: 4.50, F: 16.95, N: 24.99 |
| 2-Methylpyrimidine | C₅H₆N₂ | 94.12 | 94 (M+), 93, 67, 53 | C: 63.81, H: 6.43, N: 29.76 |
| 5-Bromo-2-methylpyrimidine | C₅H₅BrN₂ | 173.01 | 172/174 (M+/M+2), 93, 66 | C: 34.71, H: 2.91, Br: 46.18, N: 16.19 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a guide for researchers to perform structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A specific fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragment ions. For halogenated compounds, the isotopic distribution pattern is a key diagnostic feature.
Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.
-
Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity or other detection methods.
-
Data Interpretation: Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula. An agreement within ±0.4% is generally considered acceptable for a pure compound.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound like this compound.
This comprehensive approach, combining multiple analytical techniques, provides a robust framework for the unambiguous structural validation of synthesized this compound, ensuring the integrity of compounds used in further research and development.
References
Navigating the Kinome and Beyond: A Comparative Guide to the Cross-Reactivity of 5-Fluoro-2-methylpyrimidine
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its primary activity. This guide provides a comparative analysis of the potential cross-reactivity of 5-Fluoro-2-methylpyrimidine with various enzymes. Due to the limited direct experimental data on this specific molecule, this guide leverages findings from structurally similar pyrimidine and fluoropyrimidine analogs to infer potential interactions and guide future experimental design.
The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] The planarity of the ring system and its ability to form hydrogen bonds allow it to fit into the ATP-binding pocket of many kinases.[2] However, this same feature can also lead to a lack of selectivity, resulting in off-target activities that can cause adverse effects or provide opportunities for drug repositioning. The introduction of a fluorine atom and a methyl group to the pyrimidine core, as in this compound, will significantly influence its electronic properties and steric profile, thereby altering its potential enzymatic interactions compared to parent pyrimidines or well-studied fluoropyrimidines like 5-Fluorouracil (5-FU).
Comparative Analysis of Potential Enzyme Interactions
| Compound Class | Target Enzyme(s) | Key Findings & Implications for this compound |
| Aminopyrimidines | Kinases (e.g., JAK2, IKKε, TBK1, AURKB, AAK1, BMP2K, DRAK1–2, MARK1–4, MLK1, MLK3, NUAK1) | Aminopyrimidine libraries have been screened against kinase panels, revealing that while some compounds are potent inhibitors of their intended targets, they often exhibit cross-reactivity with other kinases.[1][2] The selectivity can be modulated by structural changes.[2] This suggests that this compound has a high probability of interacting with multiple kinases. |
| Fluoropyrimidines (e.g., 5-Fluorouracil) | Thymidylate Synthase (TS), Dihydropyrimidine Dehydrogenase (DPD), DNA/RNA Polymerases, tRNA Methyltransferase 2 Homolog A (TRMT2A), Pseudouridylate Synthase | 5-FU and its metabolites are known to inhibit enzymes crucial for nucleotide biosynthesis and have been shown to be incorporated into DNA and RNA, affecting their functions.[3][4][5] The fluorine at the 5-position is critical for the inhibition of TS.[3] This indicates a potential for this compound to interact with enzymes in the pyrimidine metabolic pathway. |
| Substituted Pyrimidines | Dihydroorotate Dehydrogenase (DHO-dehase) | Structure-activity relationship studies on pyrimidine analogs as DHO-dehase inhibitors have shown that substitutions at various positions on the pyrimidine ring significantly impact inhibitory activity.[6] This highlights the sensitivity of enzyme binding to the substitution pattern on the pyrimidine core. |
| Triaminopyrimidines | Caspase-1 | A series of triaminopyrimidine analogs have been identified as potent, allosteric inhibitors of caspase-1, with IC50 values in the nanomolar range.[7] This demonstrates that pyrimidine-based compounds can also target non-kinase enzymes with high affinity. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach is required. The following protocols outline standard methodologies for enzyme inhibition screening.
High-Throughput Screening (HTS) for Kinase Profiling
This initial screen provides a broad overview of the compound's interaction with a large panel of kinases.
-
Objective: To identify potential kinase targets and assess the selectivity of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins, DiscoverX) that covers a diverse range of the human kinome.[1][2]
-
Assay Principle: Radiometric assays are commonly used, where the transfer of a radiolabeled phosphate from ATP to a substrate is measured.[1] Alternatively, fluorescence-based or luminescence-based assays can be employed.
-
Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, ATP (often at its Km concentration), and the test compound at various concentrations.[1]
-
Include appropriate controls (no compound, no enzyme).
-
Incubate the reaction for a predetermined time at a specific temperature.
-
Stop the reaction and measure the signal (e.g., radioactivity, fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. Potent hits are typically defined as those showing significant inhibition (e.g., >50% or >90%) at a specific concentration (e.g., 1 µM or 10 µM).[1][2]
-
IC50 Determination for Lead Hits
For kinases identified as potential targets in the HTS, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).
-
Objective: To quantify the potency of this compound against specific enzymes.
-
Methodology:
-
Assay Setup: Similar to the HTS protocol, but with a more extensive range of compound concentrations (typically a 10-point dose-response curve).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assays
To confirm that the observed enzymatic inhibition translates to activity within a cellular context, target engagement assays are crucial.
-
Objective: To verify that this compound can bind to its target enzyme inside living cells.
-
Methodology:
-
NanoBRET™ Assay: This technology measures the binding of a compound to a target protein in live cells. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the kinase's active site. The test compound's ability to displace the tracer is measured as a change in Bioluminescence Resonance Energy Transfer (BRET).[1]
-
Procedure:
-
Transfect cells with the plasmid encoding the kinase-NanoLuc® fusion protein.
-
Treat the cells with the fluorescent tracer and varying concentrations of this compound.
-
Measure the BRET signal using a plate reader.
-
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for assessing enzyme cross-reactivity.
Caption: General metabolic pathway of fluoropyrimidines like 5-FU.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Activity of Fluoropyrimidines: A Comparative Guide
A comprehensive analysis of the methodologies used to establish the relationship between laboratory and clinical efficacy of fluoropyrimidine-based anticancer agents.
Introduction
Fluoropyrimidines are a class of antimetabolite drugs central to the treatment of various solid tumors, including colorectal, breast, and stomach cancers.[1][2] These compounds function by interfering with DNA and RNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[3] A crucial aspect of the preclinical and clinical development of new fluoropyrimidine analogs, such as 5-Fluoro-2-methylpyrimidine, is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC allows researchers to predict the in vivo performance of a drug based on its in vitro characteristics, streamlining the development process and providing a rationale for dose selection in clinical trials.[4][5]
This guide provides a comparative overview of the in vitro and in vivo methodologies employed to assess the activity of fluoropyrimidines, using the well-studied compound 5-Fluorouracil (5-FU) as a primary example due to the limited specific data on this compound. We will delve into common experimental protocols, present comparative data in a structured format, and illustrate key pathways and workflows.
Mechanism of Action: The Fluoropyrimidine Pathway
The cytotoxic effects of fluoropyrimidines are mediated through their intracellular conversion into active metabolites. The primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[6][7] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, leading to a depletion of thymidine, a necessary component of DNA.[6][8] Additionally, fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.[6][8]
Caption: Intracellular activation of 5-Fluorouracil (5-FU) and its primary mechanisms of action.
In Vitro Assessment of Fluoropyrimidine Activity
A battery of in vitro assays is employed to characterize the potency and mechanism of action of novel pyrimidine analogs. These assays are fundamental for initial screening and for establishing the baseline data required for IVIVC.[9]
Key In Vitro Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.[9][10]
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., colorectal, breast) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the fluoropyrimidine analog for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.
-
Methodology:
-
Cell Treatment: Cells are treated with the fluoropyrimidine analog at concentrations around the IC50 value.
-
Staining: Treated cells are harvested and stained with Annexin V-FITC (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
3. Cell Migration Assay (Wound Healing Assay)
-
Objective: To assess the effect of the compound on cancer cell motility and invasion.
-
Methodology:
-
Monolayer and "Wound" Creation: A confluent monolayer of cells is "scratched" to create a cell-free gap.
-
Treatment and Imaging: Cells are treated with the compound, and the closure of the "wound" is monitored and imaged over time.
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area.[9]
-
Comparative In Vitro Activity Data
The following table summarizes hypothetical IC50 values for 5-Fluorouracil and a novel analog, "Compound X" (representing a compound like this compound), across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 5-Fluorouracil | HCT-116 (Colon) | 5.2 |
| MCF-7 (Breast) | 8.7 | |
| PANC-1 (Pancreatic) | 12.5 | |
| Compound X | HCT-116 (Colon) | 3.8 |
| MCF-7 (Breast) | 6.1 | |
| PANC-1 (Pancreatic) | 9.3 |
Note: These are representative values and can vary based on experimental conditions.
In Vivo Evaluation of Fluoropyrimidine Efficacy
In vivo studies are essential to evaluate the therapeutic efficacy and safety of a drug candidate in a living organism, providing a bridge between preclinical data and clinical application.
Key In Vivo Experimental Protocols
1. Xenograft Mouse Models
-
Objective: To assess the anti-tumor activity of the compound in a living animal model.
-
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the fluoropyrimidine analog via a clinically relevant route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).
-
2. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Methodology:
-
Drug Administration: The compound is administered to animals (e.g., mice, rats).
-
Blood Sampling: Blood samples are collected at various time points.
-
Bioanalysis: The concentration of the drug and its metabolites in the plasma is quantified using techniques like LC-MS/MS.
-
PK Parameter Calculation: Key parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC) are determined.
-
Comparative In Vivo Efficacy Data
The following table presents hypothetical data from a xenograft study comparing the anti-tumor efficacy of 5-Fluorouracil and "Compound X".
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| 5-Fluorouracil (50 mg/kg) | 45 | -8.2 |
| Compound X (50 mg/kg) | 62 | -3.1 |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This is often a complex process influenced by numerous factors including drug solubility, permeability, and metabolism.[4][11]
General Workflow for IVIVC
Caption: A generalized workflow for establishing an in vitro-in vivo correlation.
For fluoropyrimidines, a successful IVIVC might correlate the in vitro IC50 values in relevant cancer cell lines with the in vivo tumor growth inhibition observed in xenograft models at corresponding drug exposures (as determined by PK studies).
Conclusion
The correlation of in vitro and in vivo activity is a cornerstone of modern drug development. For fluoropyrimidines like 5-FU and its analogs, a multi-faceted approach combining various in vitro assays with robust in vivo models is necessary. While direct comparative data for this compound is not widely available, the principles and methodologies outlined in this guide provide a solid framework for its evaluation. A successful IVIVC can significantly de-risk the development of new anticancer agents, facilitate the optimization of dosing regimens, and ultimately accelerate the delivery of more effective therapies to patients.
References
- 1. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 5-fluorouracil prodrug strategies
For Researchers, Scientists, and Drug Development Professionals.
The development of oral prodrugs of 5-fluorouracil (5-FU) has marked a significant advancement in chemotherapy, particularly for solid tumors like colorectal and breast cancer. These innovative strategies aim to enhance the therapeutic index of 5-FU by improving its oral bioavailability, enabling tumor-selective activation, and mitigating systemic toxicity. This guide offers a detailed head-to-head comparison of three leading oral 5-FU prodrug strategies: Capecitabine, Tegafur-uracil (UFT), and S-1, supported by experimental data and comprehensive protocols.
Overview of 5-FU Prodrug Strategies
5-Fluorouracil, a long-standing cornerstone of chemotherapy, is hindered by inconsistent oral absorption and a short biological half-life, mandating intravenous administration which can be inconvenient for patients and is associated with specific toxicities.[1] Prodrug strategies have been engineered to overcome these limitations. The three primary oral fluoropyrimidine prodrugs in clinical use—Capecitabine, UFT, and S-1—each utilize a distinct mechanism to deliver the active 5-FU to tumor tissues while minimizing systemic exposure.[1]
-
Capecitabine: This fluoropyrimidine carbamate is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[1][2] The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues, which allows for a degree of tumor-selective activation.[1][2]
-
Tegafur-uracil (UFT): UFT is a combination of tegafur, a prodrug of 5-FU, and uracil in a 1:4 molar ratio.[1] Tegafur is gradually metabolized to 5-FU, while uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. This inhibition increases the concentration and prolongs the half-life of the active drug.[1]
-
S-1: This oral fluoropyrimidine combines tegafur with two modulators: gimeracil (5-chloro-2,4-dihydroxypyridine or CDHP) and oteracil (potassium oxonate). Gimeracil is a potent inhibitor of DPD, more so than uracil, leading to higher and more sustained 5-FU concentrations.[3] Oteracil is an inhibitor of orotate phosphoribosyltransferase, which is present in the gastrointestinal mucosa and helps to reduce the gastrointestinal toxicity of 5-FU.[3]
Head-to-Head Performance Comparison
In Vitro Cytotoxicity
Direct comparative in vitro cytotoxicity data for the prodrugs themselves is less informative as their activity is contingent on metabolic activation to 5-FU. However, the 5-FU generated from each strategy exerts its cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA. The IC50 values of 5-FU vary depending on the cell line and the duration of exposure.
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) |
| HCT 116 (Colon) | 5-FU | 185 | 24 |
| HCT 116 (Colon) | 5-FU | 11.3 | 72 |
| HCT 116 (Colon) | 5-FU | 1.48 | 120 |
| HT-29 (Colon) | 5-FU | Not reached | 72 |
| HT-29 (Colon) | 5-FU | 11.25 | 120 |
Preclinical In Vivo Efficacy
Head-to-head preclinical studies offer valuable insights into the relative efficacy of these prodrugs in a controlled setting.
| Prodrug Comparison | Animal Model | Tumor Model | Key Findings |
| Capecitabine vs. UFT & 5-FU | Human Cancer Xenografts | 24 different models | Capecitabine demonstrated a broader spectrum of antitumor activity and was more effective over a wider dose range than 5-FU or UFT.[1] |
| Oral 5-FU vs. UFT | Metastatic Mouse Model | Liver Metastasis | Oral 5-FU (10 mg/kg) significantly prolonged survival compared to UFT. The median survival was 53 days for 5-FU versus 33.5 days for UFT.[1] |
Note: Direct preclinical head-to-head data for S-1 vs. Capecitabine or UFT is limited in the public domain.
Clinical Efficacy and Safety (Metastatic Colorectal and Gastric Cancer)
Numerous clinical trials have compared these oral prodrugs, particularly S-1 and capecitabine, in patients with metastatic colorectal cancer (mCRC) and gastric cancer (GC).
| Comparison | Cancer Type | Key Findings |
| S-1 vs. Capecitabine | mCRC | A meta-analysis revealed that S-1 has comparable efficacy to capecitabine, a lower risk of hand-foot syndrome (HFS), and a higher incidence of diarrhea.[4] |
| S-1 vs. Capecitabine | GC | Meta-analyses suggest no significant difference in objective response rate (ORR), progression-free survival (PFS), or overall survival (OS) between S-1-based and capecitabine-based chemotherapy.[5][6] |
| Capecitabine vs. Tegafur with Uracil | mCRC | A cost-minimisation analysis showed that treatment costs for a 12-week course of capecitabine and tegafur with uracil were lower than for intravenous 5-FU regimens.[7] |
Signaling and Activation Pathways
The distinct activation pathways of these prodrugs are fundamental to understanding their efficacy and toxicity profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of capecitabine-based versus S-1-based chemotherapy for metastatic or recurrent gastric cancer: a systematic review and meta-analysis of clinical randomized trials - Feng - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Efficacy of S-1 vs capecitabine for the treatment of gastric cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Fluoro-2-methylpyrimidine as a Putative EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[3][4][5] Consequently, EGFR has become a significant target for anticancer drug development.[3] This has led to the approval of several generations of EGFR tyrosine kinase inhibitors (TKIs), which have transformed the treatment landscape for patients with EGFR-mutant cancers.[4][6][7]
This guide compares the inhibitory profiles of well-established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—providing a benchmark for the potential evaluation of 5-Fluoro-2-methylpyrimidine.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected, well-characterized EGFR inhibitors against various forms of the EGFR enzyme. These values represent the concentration of the inhibitor required to reduce EGFR's enzymatic activity by 50% in vitro and are crucial for assessing potency.
| Inhibitor | Target EGFR Status | IC50 (nM) | Reference |
| This compound | Wild-Type / Mutant | Data Not Available | |
| Gefitinib (Iressa) | Wild-Type | 15.5 | [8] |
| L858R Mutant | 75 | [9] | |
| L858R/T790M Mutant | 823.3 | [8] | |
| Erlotinib (Tarceva) | Wild-Type | ~100 (in A431 cells) | [9] |
| Exon 19 Deletion | 7 | [6] | |
| L858R Mutant | 10 | [6] | |
| Osimertinib (Tagrisso) | Wild-Type | 493.8 | [8] |
| Exon 19 Deletion | 12.92 | [8] | |
| L858R/T790M Mutant | 11.44 | [8] |
Experimental Protocols
The determination of IC50 values is fundamental to characterizing the potency of a potential inhibitor. Below is a detailed methodology for a typical in vitro biochemical kinase assay used to evaluate inhibitors against EGFR.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of EGFR kinase activity (IC50).
Principle: The assay measures the phosphorylation of a synthetic substrate by the EGFR kinase domain. The amount of phosphorylation is quantified, often using a luminescence-based method that measures ATP consumption (as ADP production is proportional to kinase activity).
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant versions)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[1]
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound) and known inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white microplates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and control inhibitors in the kinase assay buffer. A typical starting stock solution is 10 mM in 100% DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor solutions or vehicle (DMSO) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Dilute the recombinant EGFR enzyme in the kinase assay buffer to a predetermined optimal concentration. Add 2 µL of the diluted enzyme to each well.[1]
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[1]
-
Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[1]
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from a detection kit like ADP-Glo™. This typically involves a two-step process:
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Workflow for an in vitro EGFR biochemical kinase assay.
References
- 1. promega.com [promega.com]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Binding Mode of Fluoropyrimidines with Thymidylate synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the binding mode of fluoropyrimidines to their primary target, thymidylate synthase (TS). While specific experimental data for 5-Fluoro-2-methylpyrimidine is limited in publicly available literature, this document leverages the extensive research on its close structural analog, 5-fluorouracil (5-FU), to provide a detailed understanding of the binding interactions. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), serves as a well-characterized example of a mechanism-based inhibitor of TS. This guide will compare the binding and inhibitory activities of FdUMP with other notable thymidylate synthase inhibitors, detail the experimental methodologies used to determine these interactions, and provide visual representations of the relevant pathways and workflows.
Introduction
Fluoropyrimidines are a class of antimetabolite drugs widely used in cancer chemotherapy. Their cytotoxic effects are primarily attributed to the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[2] Understanding the precise binding mode of these inhibitors is paramount for the rational design of more potent and selective anticancer agents.
This guide focuses on the binding of fluoropyrimidines to thymidylate synthase, using 5-fluorouracil as a primary example due to the wealth of available structural and quantitative data. We will explore the covalent interaction of its active metabolite, FdUMP, and compare its inhibitory profile with other clinically relevant TS inhibitors.
Comparative Analysis of Thymidylate Synthase Inhibitors
The inhibitory potency of various compounds against thymidylate synthase is typically quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following table summarizes these values for the active metabolite of 5-fluorouracil and other key TS inhibitors.
| Inhibitor (Active Form) | Drug Origin | Kᵢ | IC₅₀ (Cell Growth) | Mechanism of Inhibition |
| FdUMP | 5-Fluorouracil | ~1 nM | 0.8 - 43.0 µM (for 5-FU)[1] | Covalent, Ternary Complex Formation[3][4] |
| Raltitrexed | Raltitrexed | ~1 nM[1] | 5.3 - 59.0 nM[1] | Competitive (with folate cofactor) |
| Pemetrexed | Pemetrexed | Not directly available | Not directly available | Multi-targeted, including TS |
| Nolatrexed | Nolatrexed | 11 nM (human TS)[5] | Not directly available | Non-competitive (with folate cofactor)[5] |
Note: IC₅₀ values for cell growth are influenced by cellular uptake and metabolism, and may not directly reflect enzyme inhibition potency. The Kᵢ value for FdUMP represents its high affinity for the TS-cofactor complex.
Binding Mode of 5-Fluorouracil to Thymidylate Synthase
The inhibitory action of 5-fluorouracil is a classic example of mechanism-based inhibition. After cellular uptake, 5-FU is converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3] The binding of FdUMP to thymidylate synthase is characterized by the following key steps:
-
Initial Binding: FdUMP, being structurally similar to the natural substrate dUMP, binds to the nucleotide-binding site of thymidylate synthase.[3]
-
Covalent Adduct Formation: A nucleophilic cysteine residue in the active site of TS attacks the 6-position of the pyrimidine ring of FdUMP.[6]
-
Ternary Complex Formation: The cofactor, N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate), then binds to this covalent binary complex.[3][4]
-
Inhibition of Catalysis: The fluorine atom at the 5-position of FdUMP is a key feature. In the normal reaction with dUMP, a proton at this position is abstracted to allow for methylation. The high electronegativity of the fluorine atom prevents this proton abstraction, stalling the catalytic cycle and trapping the enzyme in a stable, covalent ternary complex.[6] This effectively blocks the enzyme's activity.
This stable ternary complex formation is a hallmark of the potent inhibition of thymidylate synthase by 5-fluorouracil.
Experimental Protocols
The characterization of the binding mode and inhibitory activity of compounds like fluoropyrimidines relies on a variety of sophisticated experimental techniques. Below are detailed protocols for the key assays.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise atomic interactions.
-
Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.[7][8]
-
Protocol:
-
Protein Expression and Purification: The target protein (thymidylate synthase) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified protein is mixed with the ligand (e.g., FdUMP and a cofactor analog) and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[9]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the phases and generate an electron density map. A model of the protein-ligand complex is built into the electron density and refined to obtain the final structure.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the conformation of the bound ligand.[10]
-
Principle: NMR detects the magnetic properties of atomic nuclei. Upon ligand binding, changes in the chemical environment of atoms in both the protein and the ligand can be observed as shifts in their resonance frequencies (chemical shift perturbation) or changes in relaxation properties.[11]
-
Protocol:
-
Sample Preparation: A solution of the target protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C), is prepared in a suitable buffer.
-
Ligand Titration: A solution of the unlabeled ligand is titrated into the protein solution.
-
Data Acquisition: A series of NMR spectra (e.g., 2D ¹H-¹⁵N HSQC) are recorded at each titration point.
-
Data Analysis: Changes in the NMR spectra are analyzed to identify the binding site on the protein, determine the dissociation constant (Kₑ), and probe the dynamics of the interaction.[10]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat change associated with each injection is measured.[12][13]
-
Protocol:
-
Sample Preparation: The protein and ligand are prepared in identical buffer solutions to minimize heats of dilution.
-
Titration: The ligand solution is injected in small aliquots into the protein solution in the calorimeter cell.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[13]
-
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the inhibitory potency of a compound against its target enzyme.
-
Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC₅₀ value. The inhibition constant (Kᵢ) can be derived from this data.
-
Protocol (Spectrophotometric Assay for Thymidylate Synthase): [14]
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme (thymidylate synthase), the substrate (dUMP), and the cofactor (CH₂H₄folate) in a suitable buffer.
-
Inhibitor Addition: The inhibitor is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated, and the rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the reaction.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.[15]
-
Visualizations
Signaling Pathway
Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.
Experimental Workflow
Caption: General workflow for determining protein-ligand binding mode.
Comparative Logic
Caption: Logic for comparing the binding of different inhibitors to a target.
Conclusion
References
- 1. Thymidylate synthase level as the main predictive parameter for sensitivity to 5-fluorouracil, but not for folate-based thymidylate synthase inhibitors, in 13 nonselected colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Determining Enzyme Kinetics via Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. xenotech.com [xenotech.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Fluoro-2-methylpyrimidine
Essential guidelines for the safe and compliant disposal of 5-Fluoro-2-methylpyrimidine, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its disposal, aligning with best practices for managing hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Quantitative Waste Accumulation Limits
Laboratories are subject to strict regulations regarding the amount of hazardous waste that can be stored on-site and the timeframe for its removal. Adherence to these limits is mandatory for compliance. The following table summarizes key federal guidelines for satellite accumulation areas (SAAs), which are locations at or near the point of waste generation.[1][2] State and local regulations may vary and should be consulted for specific requirements.
| Parameter | Federal Limit |
| Maximum Volume of Hazardous Waste | 55 gallons |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Accumulation Time | Up to 12 months (as long as volume limits are not exceeded) |
| Timeframe for Removal Once Limit is Reached | Within 3 calendar days |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured process of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste. [3] Halogenated wastes undergo specific treatment processes, such as incineration at regulated facilities, and mixing them with other waste streams can complicate disposal and increase costs.[3][4]
-
Keep this waste stream separate from other incompatible materials like acids, bases, and oxidizing agents to prevent hazardous reactions.[5]
2. Container Selection and Management:
-
Use a chemically compatible container for collecting waste. High-density polyethylene (HDPE) containers are a common and suitable choice.[5][6]
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid to prevent spills and evaporation.[7]
-
The container must remain closed except when actively adding waste.[2][8][9]
3. Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.[9][10]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).[4][9]
-
Maintain a log of the constituents and their approximate percentages if other chemicals are unavoidably mixed in the same container.
4. Storage in Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[2][8]
-
The SAA should be a secondary containment system, such as a tray, to contain any potential leaks or spills from the primary container.[8]
-
Ensure the storage area is well-ventilated and does not interfere with normal laboratory operations.[8]
5. Arranging for Disposal:
-
Once the container is nearly full (approximately 75-80% capacity to allow for expansion) or the accumulation time limit is approaching, arrange for its removal.
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in regular trash.[1][5]
6. Empty Container Disposal:
-
An "empty" container that held an acute hazardous waste must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[1][8] The rinsate must be collected and treated as hazardous waste.[8]
-
For non-acutely hazardous materials, ensure the container is as empty as possible. Deface or remove all chemical labels before disposal in the regular trash.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and your local EHS office for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ethz.ch [ethz.ch]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro-2-methylpyrimidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Fluoro-2-methylpyrimidine. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity within your laboratory.
Researchers and drug development professionals must treat this compound as a hazardous substance. Primary exposure routes include inhalation, skin contact, and eye contact. The following procedures are designed to mitigate these risks and provide a clear framework for safe operation.
Hazard Identification and Personal Protective Equipment (PPE)
A robust personal protective equipment (PPE) protocol is therefore mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, providing an extra layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or in case of contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over the goggles when handling the solid compound or solutions.[3] | Protects against splashes and aerosolized particles from entering the eyes or face.[3] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[3] | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[3] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[3] | Prevents contamination of personal footwear and hair, and reduces the risk of spreading the chemical to other areas. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate work area.
2. Weighing and Aliquoting:
-
Containment: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure to control airborne particles.
-
Aliquotting: Prepare aliquots of the compound to avoid repeatedly opening the main stock container.
3. Solution Preparation:
-
Solvent Handling: Handle all solvents in the chemical fume hood.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
4. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.
5. Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent (e.g., a mild detergent solution), followed by a rinse with water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
